Dazdotuftide
説明
特性
CAS番号 |
2522933-44-2 |
|---|---|
分子式 |
C43H68N13O13P |
分子量 |
1006.1 g/mol |
IUPAC名 |
[4-[[5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-2-carboxyethyl]-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1 |
InChIキー |
VXUMKMXYKWBBDK-JERYHNGXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Novel Synthetic Peptide Conjugate of Tuftsin and Phosphorylcholine (TPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a novel synthetic peptide conjugate, Tuftsin-Phosphorylcholine (TPC). TPC is a bi-functional immunomodulatory molecule that combines the natural tetrapeptide tuftsin (B1682037) with the helminth-derived immunomodulator, phosphorylcholine (B1220837). Preclinical studies in murine models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and colitis, have demonstrated significant therapeutic efficacy. TPC has been shown to ameliorate disease severity by modulating both innate and adaptive immune responses, characterized by a reduction in pro-inflammatory cytokines and an expansion of regulatory T and B cell populations. This guide details the synthesis of TPC, its proposed mechanism of action, and provides in-depth experimental protocols for its evaluation. All quantitative data from cited preclinical studies are summarized for comparative analysis.
Introduction
Autoimmune diseases are characterized by a dysregulated immune response directed against self-antigens, leading to chronic inflammation and tissue damage. Current therapeutic strategies often involve broad immunosuppression, which can result in significant side effects. There is a pressing need for novel therapies that can selectively modulate the immune system to restore tolerance.
The "hygiene hypothesis" suggests that exposure to certain microorganisms and helminths can protect against the development of autoimmune and allergic diseases.[1] Helminths, in particular, have evolved sophisticated mechanisms to modulate the host immune response to ensure their survival, often leading to a suppression of inflammatory responses.[1][2][3] One of the key molecules secreted by helminths is phosphorylcholine (PC), which has been shown to possess potent immunomodulatory properties.[2]
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc portion of the immunoglobulin G heavy chain. It is known to stimulate various functions of phagocytic cells and has broader immunomodulating activities.
The novel synthetic peptide conjugate, Tuftsin-Phosphorylcholine (TPC), was developed to harness the immunomodulatory properties of both these molecules into a single, bi-functional entity. TPC has shown considerable promise in preclinical models of various autoimmune diseases, including collagen-induced arthritis (CIA), lupus nephritis, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
Synthesis of Tuftsin-Phosphorylcholine (TPC)
The synthesis of TPC involves a multi-step process that begins with the solid-phase synthesis of a modified tuftsin peptide, followed by the chemical conjugation of phosphorylcholine.
Synthesis of a C-terminally extended Tuftsin peptide
The native tuftsin sequence (Thr-Lys-Pro-Arg) is extended with a Glycine and a Tyrosine residue at the C-terminus (Thr-Lys-Pro-Arg-Gly-Tyr). The additional tyrosine provides a reactive site for the subsequent conjugation of phosphorylcholine via an azo bond. The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Conjugation of Phosphorylcholine
The phosphorylcholine moiety is introduced by coupling tuftsin to diazotized 4-aminophenylphosphorylcholine (B43401). This creates a stable azo bond between the tyrosine residue of the peptide and the phosphorylcholine derivative. The final conjugate is then purified and characterized by mass spectrometry, amino acid analysis, and high-performance liquid chromatography (HPLC).
Mechanism of Action
TPC is proposed to have a bi-functional mechanism of action, with each component of the conjugate targeting different aspects of the immune response.
-
Tuftsin Moiety: The tuftsin component of TPC is believed to interact with neuropilin-1 (Nrp1), a receptor found on various immune cells, including macrophages and T cells. This interaction is thought to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, leading to the secretion of the anti-inflammatory cytokine IL-10. The tuftsin moiety also contributes to the expansion of regulatory T cells (Tregs).
-
Phosphorylcholine Moiety: The phosphorylcholine component is hypothesized to interact with Toll-like receptor 4 (TLR4). This interaction is thought to inhibit the NF-κB signaling pathway, a key pathway in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.
The synergistic action of both moieties results in a potent immunomodulatory effect, shifting the immune balance from a pro-inflammatory to an anti-inflammatory and regulatory state.
Signaling Pathway Diagram
Caption: Proposed bi-functional mechanism of action of TPC.
Preclinical Efficacy Data
TPC has been evaluated in several murine models of autoimmune diseases, demonstrating significant therapeutic effects. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of TPC on Arthritis Severity in a Collagen-Induced Arthritis (CIA) Murine Model
| Treatment Group | Mean Arthritis Score (Day 35) | Reference |
| TPC | 6.8 ± 0.8 | |
| PBS | 13.8 ± 0.45 | |
| Tuftsin | 13.1 ± 0.64 | |
| Phosphorylcholine | 14.0 ± 0.4 | |
| Untreated | 12.0 ± 0.8 | |
| Data are presented as mean ± SD. TPC treatment resulted in a significantly lower arthritis score compared to all control groups (P < 0.001). |
Table 2: Effect of TPC on Cytokine Secretion in Splenocytes from CIA Mice
| Cytokine | Fold Change TPC vs. Control | P-value | Reference |
| TNF-α | 3.13-fold decrease vs. PBS | < 0.001 | |
| IL-1β | 2.76-fold decrease vs. PBS | < 0.001 | |
| IL-6 | 1.75-fold decrease vs. PBS | < 0.001 | |
| IL-17 | 1.23-fold decrease vs. PBS | < 0.001 | |
| IL-10 | 5.85-fold increase vs. CIA | < 0.001 | |
| Control groups include PBS, tuftsin alone, and phosphorylcholine alone. |
Table 3: Effect of TPC on Regulatory Immune Cell Populations in CIA Mice
| Cell Population | Mean Percentage in TPC-treated Mice | Fold Increase vs. PBS | P-value | Reference |
| CD4+CD25+FOXP3+ Tregs | Not specified | Significantly increased | < 0.001 | |
| IL-10+CD5+CD1d+ Bregs | 13.73% | 34-fold | < 0.001 |
Table 4: Effect of TPC in a Murine Model of Lupus Nephritis
| Parameter | TPC-treated | PBS-treated (Control) | P-value | Reference |
| Proteinuria | Significantly decreased | - | < 0.001 | |
| Anti-dsDNA antibodies | Significantly decreased | - | < 0.001 | |
| IFN-γ production | Inhibited | - | < 0.001 | |
| IL-1β production | Inhibited | - | < 0.001 | |
| IL-6 production | Inhibited | - | < 0.001 | |
| IL-10 expression | Enhanced | - | < 0.001 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of TPC.
Synthesis of Tuftsin-Phosphorylcholine (TPC)
Caption: Workflow for the synthesis of TPC.
Protocol for Solid-Phase Peptide Synthesis of Tuftsin-Gly-Tyr:
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the resin using a suitable coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH) using the same coupling and deprotection steps.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol for Diazotization and Conjugation:
-
Diazotization: Dissolve 4-aminophenylphosphorylcholine in a cold, acidic solution (e.g., HCl). Add a solution of sodium nitrite (B80452) dropwise while maintaining a low temperature (0-5°C) to form the diazonium salt.
-
Azo Coupling: Add the purified Tuftsin-Gly-Tyr peptide to the freshly prepared diazonium salt solution. Adjust the pH to slightly alkaline to facilitate the coupling reaction with the tyrosine residue.
-
Purification: Purify the TPC conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Final Characterization: Confirm the structure and purity of the final TPC product by mass spectrometry, amino acid analysis, and analytical RP-HPLC.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
Protocol:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL. Emulsify the collagen solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a collagen emulsion with IFA as described in step 1. Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.
-
Arthritis Scoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis. The maximum score per mouse is 16.
-
Treatment: Initiate treatment with TPC (or control substances) when a clinical score of 2-4 is reached. Administer TPC subcutaneously at a dose of 5 µ g/mouse , three times per week.
Histological Analysis of Joints
Protocol:
-
Tissue Collection and Preparation: At the end of the study, euthanize the mice and dissect the hind paws. Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the fixed tissues in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.
-
Processing and Embedding: Dehydrate the decalcified tissues through a series of graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to visualize cartilage.
-
Histological Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system such as the OARSI histopathology grading system.
Measurement of Cytokine Levels by ELISA
Protocol:
-
Sample Collection: At the end of the study, collect spleens from the mice. Prepare single-cell suspensions of splenocytes.
-
In Vitro Stimulation: Culture the splenocytes in the presence or absence of a stimulant (e.g., anti-CD3/CD28 antibodies or collagen) for 48-72 hours.
-
Supernatant Collection: Centrifuge the culture plates and collect the supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Flow Cytometric Analysis of Regulatory T and B Cells
Protocol:
-
Cell Preparation: Prepare single-cell suspensions of splenocytes as described above.
-
Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers. For Tregs, use antibodies against CD4 and CD25. For Bregs, use antibodies against CD19, CD5, and CD1d.
-
Intracellular Staining (for Tregs): Fix and permeabilize the cells using a commercial Foxp3 staining buffer set. Then, stain with a fluorescently-labeled antibody against Foxp3.
-
Intracellular Staining (for Bregs): For IL-10 producing Bregs, stimulate the splenocytes in vitro with a cocktail that includes a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture. Then, fix, permeabilize, and stain for intracellular IL-10.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze using appropriate software. Gate on the lymphocyte population, then identify Tregs as CD4+CD25+Foxp3+ cells and Bregs as CD19+CD5+CD1d+IL-10+ cells.
Conclusion
The novel synthetic peptide conjugate TPC represents a promising therapeutic candidate for the treatment of autoimmune diseases. Its bi-functional mechanism of action, targeting both innate and adaptive immune pathways, allows for a multi-pronged approach to restoring immune homeostasis. The significant preclinical efficacy observed in various murine models of autoimmunity, coupled with a favorable safety profile, warrants further investigation and development of TPC as a potential new therapy for patients with these debilitating conditions. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and application of this innovative immunomodulatory agent.
References
Dazdotuftide: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dazdotuftide (formerly known as TRS01) is a first-in-class immunomodulatory agent currently in late-stage clinical development for the treatment of non-infectious uveitis and other inflammatory ocular diseases. It is a synthetic conjugate of two endogenous molecules: the immunomodulatory tetrapeptide tuftsin (B1682037) and the anti-inflammatory molecule phosphorylcholine (B1220837). This unique composition allows this compound to exert a dual-target mechanism of action, positioning it as a promising non-steroidal therapeutic. This guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used to elucidate its biological functions. While specific quantitative SAR data for this compound and its analogs are not publicly available, this document synthesizes the existing knowledge to provide a framework for understanding its therapeutic potential.
Introduction to this compound
This compound is a novel chemical entity (NCE) developed by Tarsier Pharma. It is a bio-inspired molecule designed to harness the body's own mechanisms to resolve inflammation. The drug is a conjugate of tuftsin (Threonyl-lysyl-prolyl-arginine) and phosphorylcholine, linked covalently.[1][2] This design is based on the principle of combining the immunomodulatory properties of tuftsin with the anti-inflammatory effects of phosphorylcholine, a molecule found on the surface of helminths that helps them evade the host immune system.[2][3] this compound is being developed as both a topical eye drop formulation (TRS01) for anterior eye conditions and a slow-release intravitreal injection for posterior eye diseases.[4]
Structure and Chemical Properties
The chemical structure of this compound, as detailed in its PubChem entry, reveals a complex molecule incorporating the tuftsin peptide and a phosphorylcholine moiety.
PubChem CID: 163203622 Molecular Formula: C43H68N13O13P Molecular Weight: 1006.1 g/mol Synonyms: this compound, TRS-01, 2522933-44-2
The synthesis of a similar tuftsin-phosphorylcholine conjugate has been described as involving the coupling of tuftsin to diazotized 4-aminophenyphosphorylchloride to form an azo bond.
Mechanism of Action
This compound's therapeutic effect is derived from its dual mechanism of action that targets key inflammatory pathways:
-
Inhibition of the Toll-Like Receptor 4 (TLR4) Signaling Pathway: this compound inhibits the pro-inflammatory NF-κB signaling pathway by targeting Toll-Like-Receptor 4 (TLR4). NF-κB is a critical transcription factor that, when activated, promotes the expression of numerous inflammatory cytokines and mediators. By inhibiting this pathway, this compound can effectively suppress the inflammatory cascade.
-
Polarization of Macrophages: The drug induces a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. M2 macrophages are involved in the resolution of inflammation and tissue repair, in part through the secretion of anti-inflammatory cytokines like IL-10.
Additionally, some reports suggest that this compound may also target Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2).
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects.
Structure-Activity Relationship (SAR)
A comprehensive, quantitative structure-activity relationship for this compound is not publicly available. Such studies are typically proprietary to the developing pharmaceutical company. However, based on the known components of this compound, a qualitative SAR can be inferred.
The biological activity of this compound is a composite of the activities of its two main components, tuftsin and phosphorylcholine, and the linker that connects them.
-
Tuftsin Moiety (Thr-Lys-Pro-Arg): This tetrapeptide is the primary immunomodulatory component. Modifications to this peptide sequence would likely have a significant impact on activity. For example, substitution of the amino acids, particularly the N-terminal threonine and the C-terminal arginine, could alter its binding to its receptors and its overall efficacy.
-
Phosphorylcholine Moiety: This component is crucial for the anti-inflammatory effects, particularly the M2 macrophage polarization. Changes to the phosphorylcholine headgroup or the length and composition of its attachment to the linker could modulate its interaction with its molecular targets.
-
Linker: The nature of the linker connecting tuftsin and phosphorylcholine is critical for ensuring that both moieties can adopt the correct conformation to interact with their respective targets. The length, flexibility, and chemical nature of the linker can influence the overall potency and pharmacokinetic properties of the molecule.
Quantitative Data on Biological Activity
Detailed quantitative data from preclinical studies, such as binding affinities (Ki, Kd) and functional assay potencies (IC50, EC50), have not been disclosed in the public domain. The tables below are placeholders to indicate the types of data that would be essential for a complete SAR analysis.
Table 1: In Vitro Binding Affinity of this compound and Analogs
| Compound | Target | Assay Type | Binding Affinity (Ki/Kd, nM) |
|---|---|---|---|
| This compound | TLR4 | Radioligand Binding | Data not available |
| Analog 1 | TLR4 | Radioligand Binding | Data not available |
| Analog 2 | TLR4 | Radioligand Binding | Data not available |
| ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific values are not publicly available.
Table 2: In Vitro Functional Activity of this compound and Analogs
| Compound | Assay | Endpoint | Potency (IC50/EC50, nM) |
|---|---|---|---|
| This compound | NF-κB Reporter Assay | Inhibition of NF-κB activation | Data not available |
| This compound | Macrophage Polarization | M2 Marker Expression | Data not available |
| Analog 1 | NF-κB Reporter Assay | Inhibition of NF-κB activation | Data not available |
| Analog 2 | Macrophage Polarization | M2 Marker Expression | Data not available |
| ... | ... | ... | ... |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific values are not publicly available.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound are proprietary. However, based on the described mechanism of action, the following are general methodologies for the key experiments that would be conducted.
TLR4 Binding Assay
A competitive radioligand binding assay could be used to determine the affinity of this compound for the TLR4 receptor.
-
Objective: To quantify the binding affinity of this compound to the TLR4 receptor.
-
Methodology:
-
HEK293 cells stably expressing human TLR4/MD-2/CD14 are cultured.
-
Cell membranes are prepared by homogenization and centrifugation.
-
Membrane preparations are incubated with a known radiolabeled TLR4 ligand (e.g., [3H]-LPS) and varying concentrations of this compound.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioligand is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
NF-κB Reporter Gene Assay
This assay measures the inhibition of NF-κB transcriptional activity.
-
Objective: To determine the potency of this compound in inhibiting TLR4-mediated NF-κB activation.
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding human TLR4, MD-2, CD14, and an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a TLR4 agonist, such as lipopolysaccharide (LPS).
-
After incubation, the reporter gene expression is measured (e.g., by adding a luciferase substrate and measuring luminescence).
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of NF-κB activation, is calculated.
-
Macrophage Polarization Assay
This assay assesses the ability of this compound to induce the M2 macrophage phenotype.
-
Objective: To quantify the effect of this compound on macrophage polarization.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and monocytes are differentiated into macrophages (M0) using M-CSF.
-
M0 macrophages are then polarized to M1 macrophages using LPS and IFN-γ, in the presence or absence of varying concentrations of this compound.
-
Alternatively, M0 macrophages are treated with this compound to assess direct M2 polarization.
-
After 24-48 hours, macrophage phenotype is assessed by:
-
Flow cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
ELISA/qRT-PCR: Measuring the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10, Arginase-1) cytokines and genes.
-
-
The EC50 for M2 marker expression is calculated.
-
Clinical Development and Therapeutic Indications
This compound is currently in Phase III clinical trials for the treatment of non-infectious anterior uveitis, including for patients with uveitic glaucoma. Clinical trial data has suggested that this compound has a favorable safety profile and demonstrates anti-inflammatory activity. While a Phase III trial did not meet its primary endpoint, a post-hoc analysis suggested a positive benefit-risk profile, particularly in patients with uveitic glaucoma where it showed an ability to control inflammation without elevating intraocular pressure, a common side effect of steroid treatments.
Conclusion
This compound is a promising, first-in-class immunomodulatory agent with a unique dual mechanism of action. Its ability to both inhibit the pro-inflammatory TLR4/NF-κB pathway and promote an anti-inflammatory M2 macrophage phenotype makes it an attractive candidate for the treatment of a range of inflammatory diseases, particularly in ophthalmology. While detailed quantitative structure-activity relationship data are not publicly available, the foundational knowledge of its components and mechanism of action provides a strong basis for its continued development. Further disclosure of preclinical data would be invaluable to the scientific community for a more complete understanding of its therapeutic potential and for guiding the development of next-generation immunomodulatory drugs.
References
- 1. This compound by Tarsier Pharma for Glaucoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Tuftsin phosphorylcholine-a novel compound harnessing helminths to fight autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuftsin phosphorylcholine—a novel compound harnessing helminths to fight autoimmunity | springermedicine.com [springermedicine.com]
- 4. tarsierpharma.com [tarsierpharma.com]
Dazdotuftide: A Technical Deep Dive into a Novel Immunomodulator for Ocular Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazdotuftide (formerly TRS) is a first-in-class, bio-inspired immunomodulatory agent currently in late-stage clinical development for the treatment of non-infectious anterior uveitis and uveitic glaucoma. Developed by Tarsier Pharma, this novel new chemical entity (NCE) is a conjugate of two endogenous anti-inflammatory molecules: tuftsin (B1682037) and phosphorylcholine. This compound's unique dual mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and the promotion of macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of its core biological pathways.
Introduction: Addressing Unmet Needs in Ocular Inflammation
Ocular inflammatory diseases, such as non-infectious uveitis, are a significant cause of vision loss and blindness.[1] Current standard-of-care treatments, primarily corticosteroids, are associated with significant side effects, including elevated intraocular pressure (IOP) and cataract formation. This compound's development is driven by the urgent need for a potent and safe steroid-sparing therapeutic.
The Discovery and Molecular Design of this compound
This compound is a synthetic conjugate of tuftsin, a naturally occurring tetrapeptide with immunomodulatory properties, and phosphorylcholine, a molecule known for its anti-inflammatory effects. This strategic combination aims to synergistically target key inflammatory pathways.
Mechanism of Action: A Dual Approach to Immunomodulation
This compound exerts its anti-inflammatory effects through a dual mechanism of action:
-
Inhibition of the TLR4/NF-κB Signaling Pathway: this compound inhibits the TLR4 signaling pathway, a key initiator of the innate immune response.[2] This inhibition prevents the activation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.
-
Macrophage Polarization: this compound promotes the differentiation of pro-inflammatory M1 macrophages into anti-inflammatory M2 macrophages.[3][4] M2 macrophages play a crucial role in the resolution of inflammation and tissue repair.
This compound is also reported to target Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2), further contributing to its anti-inflammatory and potentially anti-angiogenic properties.[5]
Signaling Pathway
Preclinical Development
This compound has been evaluated in various preclinical models of autoimmune and inflammatory diseases, demonstrating its potential therapeutic efficacy.
Experimental Protocols: Preclinical Studies
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Disease Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: this compound is administered subcutaneously or orally.
-
Assessment: Arthritis severity is scored based on paw swelling and inflammation. Histological analysis of the joints is performed to assess cartilage and bone erosion.
-
-
Lupus Nephritis in MRL/lpr Mice:
-
Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used.
-
Treatment: this compound is administered to assess its effect on the development and progression of glomerulonephritis.
-
Assessment: Proteinuria is monitored weekly. At the end of the study, kidneys are harvested for histological examination and assessment of immune complex deposition.
-
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice:
-
Disease Induction: Acute colitis is induced by administering DSS in the drinking water for a specified period.
-
Treatment: this compound is administered to evaluate its impact on intestinal inflammation.
-
Assessment: Disease activity index (DAI), including weight loss, stool consistency, and rectal bleeding, is monitored daily. Colon length and histological signs of inflammation are assessed at the end of the experiment.
-
Clinical Development
This compound is being investigated in a series of clinical trials for ophthalmic indications.
The TRS4VISION Phase 3 Trial
The TRS4VISION study was a randomized, multi-center, active-controlled, double-masked Phase 3 trial that evaluated the safety and efficacy of this compound 1% ophthalmic solution compared to prednisolone (B192156) acetate (B1210297) 1% ophthalmic suspension in patients with non-infectious anterior uveitis.
-
Study Design: Randomized, double-masked, active-controlled, parallel-group study.
-
Patient Population: 142 patients with active non-infectious anterior uveitis, including those with uveitic glaucoma.
-
Treatment Arms:
-
This compound 1% ophthalmic solution.
-
Prednisolone acetate 1% ophthalmic suspension (active control).
-
-
Randomization: 2:1 (this compound:Prednisolone).
-
Dosing Regimen: One drop administered to the affected eye(s) for four weeks.
-
Primary Endpoint: Proportion of patients with an anterior chamber cell (ACC) count of 0 at week 4.
-
Secondary Endpoints: Change from baseline in ACC, anterior chamber flare, and ocular pain. Safety assessments included monitoring of IOP.
While the TRS4VISION trial did not meet its primary endpoint, a post-hoc analysis suggested a favorable benefit-risk profile for this compound.
Table 1: Key Efficacy Outcomes from the TRS4VISION Trial
| Outcome | This compound 1% | Prednisolone Acetate 1% |
| Complete Resolution of Inflammation (ACC=0) at Day 28 | 48% | 68% |
| Reduction in ACC Grade from Baseline at Day 28 | 1.9 grade reduction | 2.2 grade reduction |
| Total and Prolonged Resolution of Inflammation with Stable IOP (Uveitic Glaucoma Subcohort) | 42% | 27% |
A post-hoc analysis also revealed a 2-fold lower rate of inflammation rebound within two weeks of treatment cessation in the this compound arm compared to the steroid arm. Furthermore, there was a 2.6-fold lower rate of meaningful IOP elevation in the this compound group.
The Tarsier-04 Phase 3 Trial
Based on the findings from the TRS4VISION trial, Tarsier Pharma has designed the Tarsier-04 Phase 3 trial, for which it has received a Special Protocol Assessment (SPA) agreement from the U.S. Food and Drug Administration (FDA).
-
Study Design: Multi-center, randomized, double-masked, active-controlled trial.
-
Planned Enrollment: Up to 300 patients in the United States.
-
Patient Population: Patients with non-infectious uveitis, including those with uveitic glaucoma.
-
Primary Endpoint: The primary endpoint is based on a secondary endpoint from the TRS4VISION trial that achieved a high level of statistical significance (alpha < 0.01).
Safety and Tolerability
Across the clinical trials conducted to date, this compound has demonstrated a favorable safety and tolerability profile, with a notably lower incidence of IOP elevation compared to corticosteroids.
Future Directions
The ongoing development of this compound, particularly the Tarsier-04 trial, will be crucial in determining its future as a novel, steroid-sparing treatment for ocular inflammatory diseases. Additionally, a slow-release formulation of this compound (TRS02) is in preclinical development for back-of-the-eye indications.
Conclusion
This compound represents a promising and innovative approach to the management of ocular inflammation. Its unique dual mechanism of action, targeting both the innate immune response and macrophage polarization, offers the potential for potent anti-inflammatory efficacy with a favorable safety profile, particularly with respect to intraocular pressure. The results from the ongoing and planned clinical trials are eagerly awaited by the ophthalmology and drug development communities.
References
- 1. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma - BioSpace [biospace.com]
- 2. The new SARS-CoV-2 strain shows a stronger binding affinity to ACE2 due to N501Y mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tarsierpharma.com [tarsierpharma.com]
- 4. FDA Approves Tarsier Pharma's SPA for Phase 3 TRS01 Trial in Non-infectious Uveitis [synapse.patsnap.com]
- 5. hcplive.com [hcplive.com]
Dazdotuftide: A Technical Guide to its Immunomodulatory Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazdotuftide (formerly known as TRS) is a first-in-class, bio-inspired immunomodulatory agent currently under investigation for the treatment of autoimmune and inflammatory ocular diseases.[1][2] This small molecule is a conjugate of two endogenous molecules, tuftsin (B1682037) and phosphorylcholine, and exerts its therapeutic effects through a dual mechanism of action.[2] this compound targets key inflammatory pathways by inhibiting Toll-like receptor 4 (TLR4) signaling, which subsequently downregulates the NF-κB transcription factor, and by promoting the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.[1][3] This technical guide provides an in-depth overview of the known immune signaling targets of this compound, based on publicly available preclinical and clinical data.
Core Mechanism of Action
This compound's unique structure as a tuftsin-phosphorylcholine conjugate allows it to engage with multiple targets within the immune system. The proposed dual-target approach offers a multifaceted strategy for resolving inflammation.
Inhibition of the TLR4/NF-κB Signaling Pathway
A primary mechanism of this compound is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4, a pattern recognition receptor, plays a crucial role in the innate immune response. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound is reported to inhibit this pathway, thereby reducing the production of inflammatory mediators. While specific binding affinities and IC50 values for this compound's interaction with TLR4 and inhibition of NF-κB are not yet publicly available, the proposed mechanism is a key component of its anti-inflammatory effect.
Polarization of Macrophages from M1 to M2 Phenotype
The second key mechanism of this compound is the induction of a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.
-
M1 Macrophages: Classically activated macrophages (M1) are potent effector cells of the innate immune system. They are characterized by the production of high levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and are involved in pathogen clearance and anti-tumor immunity. However, prolonged M1 activation can contribute to chronic inflammation and tissue damage.
-
M2 Macrophages: Alternatively activated macrophages (M2) are associated with the resolution of inflammation, tissue repair, and immune regulation. A key characteristic of M2 macrophages is the production of the anti-inflammatory cytokine IL-10.
By promoting the shift from M1 to M2 macrophages, this compound helps to resolve active inflammation and promotes a return to tissue homeostasis.
Preclinical and Clinical Data
While detailed quantitative data from dedicated dose-response studies are limited in the public domain, preclinical studies in animal models of autoimmune diseases and some clinical trial results provide evidence for the immunomodulatory effects of this compound.
Cytokine Modulation
In preclinical models of autoimmune diseases, this compound has been shown to reduce the levels of pro-inflammatory cytokines while increasing the expression of the anti-inflammatory cytokine IL-10.
| Cytokine | Effect Observed | Reference |
| TNF-α | Reduction | |
| IL-1β | Reduction | |
| IL-6 | Reduction | |
| IL-17 | Reduction | |
| IL-10 | Increase |
Table 1: Summary of this compound's Effect on Key Cytokines in Preclinical Models.
Clinical Observations
In a Phase 3 clinical trial (TRS4VISION) for non-infectious anterior uveitis, the eye drop formulation of this compound (TRS01) demonstrated clear anti-inflammatory activity. Although the primary endpoint was not met, a post-hoc analysis suggested a favorable benefit-risk profile, particularly in patients with uveitic glaucoma. Key inflammation-related parameters were observed to be comparable to the steroid active-control arm.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the described mechanisms of action, the following standard assays would be employed to characterize its activity.
TLR4/NF-κB Pathway Inhibition Assays
-
NF-κB Reporter Assay: A common method to quantify NF-κB activation is through a reporter gene assay.
-
Objective: To measure the dose-dependent inhibition of NF-κB activation by this compound.
-
Methodology:
-
A cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.
-
Cells are pre-incubated with varying concentrations of this compound.
-
NF-κB activation is stimulated with a TLR4 agonist, such as LPS.
-
The expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence), which is proportional to NF-κB activity.
-
An IC50 value for NF-κB inhibition can be calculated from the dose-response curve.
-
-
Macrophage Polarization Assays
-
Flow Cytometry: This technique is used to identify and quantify different macrophage populations based on the expression of cell surface markers.
-
Objective: To determine the effect of this compound on the percentage of M1 and M2 macrophages.
-
Methodology:
-
Monocytes (e.g., from peripheral blood mononuclear cells - PBMCs) are differentiated into macrophages (M0).
-
M0 macrophages are polarized towards an M1 phenotype using stimuli like LPS and IFN-γ.
-
The polarized M1 macrophages are then treated with this compound.
-
Cells are stained with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
The percentage of cells expressing each marker is quantified using a flow cytometer.
-
-
Other Potential Targets
Some reports suggest that this compound may have additional targets, including Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2), and may also exhibit anti-VEGF (Vascular Endothelial Growth Factor) properties. However, the primary and most frequently cited mechanisms remain the inhibition of the TLR4/NF-κB pathway and the promotion of M2 macrophage polarization.
Conclusion
This compound represents a novel, dual-target approach to the treatment of inflammatory and autoimmune diseases. By inhibiting the TLR4/NF-κB signaling cascade and promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, this compound addresses key drivers of the inflammatory process. While further publication of detailed quantitative data and specific experimental protocols is anticipated, the current body of evidence provides a strong rationale for its continued development as a promising therapeutic candidate.
References
Dazdotuftide: A Technical Overview of its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazdotuftide (formerly known as TRS) is a first-in-class, synthetic peptide conjugate with significant immunomodulatory capabilities. Comprising the endogenous tetrapeptide tuftsin (B1682037) and a phosphorylcholine (B1220837) moiety, this compound exhibits a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This document provides a detailed technical guide on the immunomodulatory properties of this compound, summarizing key preclinical findings, outlining experimental methodologies, and visualizing its molecular signaling pathways.
Introduction
This compound is a novel chemical entity designed to modulate the immune response by targeting key inflammatory pathways.[1] It is a bio-inspired molecule that combines two components with known immunoregulatory functions:
-
Tuftsin: A naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily produced in the spleen. It is known to influence macrophage function.
-
Phosphorylcholine (PPC): A moiety found on the surface of various pathogens and helminths, which has been shown to have immunomodulatory effects.
This conjugate structure allows this compound to engage with multiple targets in the immune system, leading to a synergistic anti-inflammatory and pro-resolving effect.[2] Preclinical and clinical studies have explored its potential in treating ocular inflammatory conditions such as non-infectious uveitis and uveitic glaucoma, with further development for back-of-the-eye diseases like Diabetic Macular Edema.[3][4][5]
Core Immunomodulatory Mechanisms
This compound's immunomodulatory effects are primarily attributed to two distinct but complementary mechanisms of action.
Inhibition of the TLR4/NF-κB Signaling Pathway
The phosphorylcholine (PPC) component of this compound is proposed to interact with Toll-Like Receptor 4 (TLR4). This interaction leads to the inhibition of the downstream Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal pathway in the transcription of pro-inflammatory genes. By suppressing NF-κB activation, this compound effectively reduces the production of a wide array of inflammatory mediators.
Polarization of Macrophages to an M2 Phenotype
The tuftsin moiety of this compound targets Neuropilin-1 (NRP1), a receptor expressed on various immune cells, including macrophages. Binding to NRP1 initiates a signaling cascade that promotes the differentiation of pro-inflammatory M1 macrophages towards an anti-inflammatory and tissue-reparative M2 phenotype. These M2 macrophages are characterized by their secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Signaling Pathways
The dual-target approach of this compound engages two critical signaling pathways in the regulation of inflammation.
TLR4-Mediated NF-κB Inhibition
The PPC moiety of this compound is believed to interfere with the activation of TLR4, which in turn prevents the recruitment of adaptor proteins like MyD88 and the subsequent phosphorylation cascade that leads to the activation of the IKK complex. This ultimately prevents the degradation of IκBα and the translocation of the NF-κB p65/p50 dimer to the nucleus, thus inhibiting the transcription of pro-inflammatory genes.
NRP1-Mediated Macrophage Polarization
The tuftsin component of this compound binds to NRP1. This interaction is understood to leverage the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway. It promotes the phosphorylation of Smad3 while reducing the phosphorylation of Akt. This signaling cascade ultimately drives the transcriptional changes necessary for the polarization of macrophages from the M1 to the M2 phenotype.
In Vitro Immunomodulatory Effects
Preclinical in vitro studies have demonstrated this compound's significant impact on key markers of inflammation and immune cell function.
Cytokine Production
In studies using activated human peripheral blood mononuclear cells (PBMCs), this compound has been shown to decrease the production of a broad range of pro-inflammatory cytokines. While specific quantitative data from peer-reviewed preclinical studies are not widely available, the qualitative effects are consistently reported.
| Cytokine/Chemokine | Effect of this compound Treatment | Cell Type |
| Pro-inflammatory | ||
| IL-1β | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |
| IL-2 | Decreased (reportedly superior to dexamethasone) | Activated PBMCs |
| IL-5 | Decreased | Activated PBMCs |
| IL-6 | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |
| IL-9 | Decreased | Activated PBMCs |
| IL-12(p70) | Decreased | Activated PBMCs |
| IL-13 | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |
| IL-17A | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |
| IL-18 | Decreased (reportedly superior to dexamethasone) | Activated PBMCs |
| IL-21 | Decreased | Activated PBMCs |
| IL-22 | Decreased | Activated PBMCs |
| IL-23 | Decreased | Activated PBMCs |
| IFN-γ | Decreased (reportedly superior to dexamethasone) | Activated PBMCs |
| TNF-α | Decreased | Activated PBMCs |
| GM-CSF | Decreased | Activated PBMCs |
| Anti-inflammatory | ||
| IL-10 | Increased (secreted by M2 macrophages) | Macrophages |
Macrophage Polarization and Gene Expression
This compound induces a shift from the M1 to the M2 macrophage phenotype. This is accompanied by changes in the expression of key genes and surface markers.
| Marker | Phenotype | Effect of this compound Treatment |
| Gene Expression | ||
| CD68 | General Macrophage Marker | Decreased in inflamed Temporal Artery Biopsies |
| iNOS (NOS2) | M1 | Expected Decrease |
| Arginase-1 (Arg1) | M2 | Expected Increase |
| Surface Markers | ||
| CD86 | M1 | Expected Decrease |
| CD206 (Mannose Receptor) | M2 | Expected Increase |
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the immunomodulatory properties of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
PBMC Isolation and Cytokine Analysis
This protocol outlines the process for assessing the effect of this compound on cytokine production by activated human PBMCs.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle-only control group.
-
Activation: Stimulate the cells with anti-CD3/CD28 beads to induce T-cell activation and subsequent cytokine release.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for cytokine concentrations using ELISA or a multiplex bead-based immunoassay.
Macrophage Polarization Assay
This protocol describes the in vitro generation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 and M2 phenotypes to assess the effect of this compound.
Methodology:
-
BMDM Generation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into naive M0 macrophages.
-
Polarization:
-
M1 Control: Treat M0 macrophages with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for 24 hours.
-
M2 Control: Treat M0 macrophages with Interleukin-4 (IL-4) for 24 hours.
-
Test Condition: Treat M0 macrophages with LPS and IFN-γ in the presence of this compound for 24 hours.
-
-
Analysis:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.
-
qRT-PCR: Extract RNA from the cells and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1, IL-10).
-
ELISA: Collect the cell culture supernatant and measure the concentration of key M1 (e.g., TNF-α) and M2 (e.g., IL-10) cytokines.
-
Conclusion
This compound represents a novel and promising immunomodulatory agent with a well-defined dual mechanism of action. By simultaneously inhibiting the pro-inflammatory TLR4/NF-κB pathway and promoting the pro-resolving M2 macrophage phenotype via NRP1 signaling, it offers a multifaceted approach to controlling inflammation. The preclinical data, though largely qualitative in the public domain, consistently support its potent anti-inflammatory effects across various in vitro systems. Further publication of quantitative preclinical and clinical data will be crucial in fully elucidating its therapeutic potential and refining its clinical applications in a range of immune-mediated diseases.
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. hcplive.com [hcplive.com]
Dazdotuftide: A Novel Immunomodulator Driving M1 to M2 Macrophage Polarization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazdotuftide (formerly known as TRS) is a first-in-class immunomodulatory agent under development with a novel, dual mechanism of action aimed at resolving inflammation. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its ability to induce the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. This process is critical for the resolution of inflammation and tissue repair, positioning this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, with a primary focus on ocular conditions. This document synthesizes the available preclinical and clinical information, outlines standard experimental protocols for assessing macrophage polarization, and presents the underlying signaling pathways.
Introduction to this compound and Macrophage Polarization
This compound is a synthetic, patent-protected compound designed to control inflammatory processes by modulating the innate immune system.[1] A key aspect of its immunomodulatory effect is the induction of a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][2][3][4] This shift is a crucial determinant in the balance between chronic inflammation and the restoration of tissue homeostasis.
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are:
-
M1 (Classically Activated) Macrophages: Typically induced by interferon-gamma (IFN-γ) and microbial products like lipopolysaccharide (LPS), M1 macrophages produce high levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. They are characterized by the expression of surface markers like CD86 and the enzyme inducible nitric oxide synthase (iNOS).
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation and tissue repair. They secrete anti-inflammatory cytokines, most notably Interleukin-10 (IL-10), and are characterized by the expression of markers like CD163, CD206, and Arginase-1.
This compound's therapeutic potential lies in its ability to promote the M2 phenotype, thereby dampening the inflammatory response and fostering a pro-resolving microenvironment.
Mechanism of Action of this compound
This compound exerts its effects through a dual mechanism of action:
-
Inhibition of the Toll-Like Receptor 4 (TLR4)/NF-κB Signaling Pathway: this compound acts as an antagonist to TLR4, a key pattern recognition receptor involved in the innate immune response. By inhibiting TLR4, this compound blocks the downstream activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. This leads to a reduction in the production of M1-associated cytokines.
-
Induction of M2 Macrophage Polarization: this compound actively promotes the differentiation of macrophages towards an M2 phenotype. This is highlighted by the increased secretion of the anti-inflammatory cytokine IL-10.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound-mediated M1 to M2 macrophage polarization.
Quantitative Data on Macrophage Polarization
While specific quantitative data from preclinical studies with this compound are not extensively published in peer-reviewed literature, the consistent reporting from Tarsier Pharma indicates a significant shift towards an M2 phenotype. The expected outcomes from in vitro and in vivo studies are summarized in the tables below, based on standard markers of macrophage polarization.
Table 1: Expected Effect of this compound on Macrophage Surface Marker Expression
| Marker | Macrophage Phenotype | Expected Change with this compound |
| CD86 | M1 | Decrease |
| CD163 | M2 | Increase |
| CD206 | M2 | Increase |
Table 2: Expected Effect of this compound on Macrophage-Secreted Factors
| Secreted Factor | Macrophage Phenotype | Expected Change with this compound |
| TNF-α | M1 | Decrease |
| IL-1β | M1 | Decrease |
| IL-6 | M1 | Decrease |
| iNOS | M1 | Decrease |
| IL-10 | M2 | Increase |
| Arginase-1 (Arg-1) | M2 | Increase |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are proprietary to the manufacturer. However, the following sections describe standard, widely accepted methodologies for assessing M1 and M2 macrophage polarization, which are presumed to be the basis for the characterization of this compound's effects.
In Vitro Macrophage Polarization and Treatment
This workflow outlines the general procedure for polarizing macrophages in vitro and treating them with this compound.
Key Experimental Assays
4.2.1. Flow Cytometry for Surface Marker Analysis
-
Objective: To quantify the expression of M1 (e.g., CD86) and M2 (e.g., CD163, CD206) surface markers on macrophages following treatment with this compound.
-
Methodology:
-
Culture and polarize macrophages as described in section 4.1.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate cells with fluorescently conjugated antibodies against CD86, CD163, CD206, and a pan-macrophage marker (e.g., CD68 or F4/80 for murine cells).
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker and the mean fluorescence intensity.
-
4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling
-
Objective: To measure the concentration of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in the culture supernatant of this compound-treated macrophages.
-
Methodology:
-
Culture, polarize, and treat macrophages as described in section 4.1.
-
Collect the cell culture supernatants at various time points.
-
Perform ELISA for TNF-α, IL-1β, and IL-10 according to the manufacturer's instructions for commercially available kits.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
4.2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To assess the mRNA expression levels of M1 (e.g., NOS2) and M2 (e.g., ARG1, IL10) associated genes in macrophages treated with this compound.
-
Methodology:
-
Culture, polarize, and treat macrophages as described in section 4.1.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the target genes and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
4.2.4. NF-κB Activation Assay
-
Objective: To confirm the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Methodology:
-
Culture macrophages and pre-treat with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator, such as LPS.
-
Prepare nuclear extracts from the cells.
-
Measure the DNA-binding activity of NF-κB (p65 subunit) in the nuclear extracts using a commercially available NF-κB p65 transcription factor assay kit (a type of ELISA).
-
Alternatively, use a reporter cell line expressing a luciferase or fluorescent protein under the control of an NF-κB responsive promoter.
-
Clinical Development and Therapeutic Potential
This compound is being developed in both topical (TRS01) and injectable (TRS02) formulations for the treatment of ocular inflammatory diseases, including non-infectious uveitis, diabetic macular edema, and non-proliferative diabetic retinopathy. Clinical trials, such as the TRS4VISION study, have been conducted to evaluate the safety and efficacy of this compound. The unique mechanism of action, particularly its ability to promote a pro-resolving M2 macrophage phenotype, suggests that this compound may offer a sustained therapeutic effect with a favorable safety profile compared to corticosteroids.
Conclusion
This compound represents a novel and promising approach to the treatment of inflammatory diseases. Its dual mechanism of action, involving the inhibition of the pro-inflammatory TLR4/NF-κB pathway and the promotion of an anti-inflammatory M2 macrophage phenotype, addresses a key underlying pathology of chronic inflammation. While detailed quantitative data from preclinical studies are not yet widely available, the consistent reporting of its mechanism provides a strong rationale for its continued development. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other immunomodulatory compounds targeting macrophage polarization. As more data from clinical trials become available, the full therapeutic potential of this compound will be further elucidated.
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tarsierpharma.com [tarsierpharma.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
Preclinical Profile of Dazdotuftide: A Novel Immunomodulator for Inflammatory Ocular Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dazdotuftide (formerly known as TRS) is a first-in-class, bio-inspired synthetic molecule emerging as a potent therapeutic candidate for a range of autoimmune and inflammatory ocular diseases. Its novel, dual-target mechanism of action aims to provide efficacy comparable to corticosteroids but with a significantly improved safety profile, particularly concerning intraocular pressure (IOP). This document provides a comprehensive overview of the preclinical data and foundational science supporting the development of this compound for ophthalmological indications, including diabetic retinopathy (DR), age-related macular degeneration (AMD), and non-infectious uveitis. While specific quantitative data from preclinical ophthalmic models are limited in publicly available literature, this guide synthesizes findings from relevant autoimmune animal models and details the core mechanisms and experimental frameworks used to evaluate its activity.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through a unique dual mechanism that targets key inflammatory pathways.[1]
-
Inhibition of the TLR4/NF-κB Signaling Pathway: this compound inhibits the Toll-Like Receptor 4 (TLR4) signaling cascade.[1] TLR4 activation by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) is a critical upstream event in the inflammatory process, leading to the activation of the transcription factor NF-κB.[2] By inhibiting this pathway, this compound effectively reduces the transcription and subsequent release of a host of pro-inflammatory and pro-angiogenic cytokines, including TNF-α, IL-1, IL-6, and VEGF.[1][2]
-
Modulation of Macrophage Polarization: The compound actively promotes a shift in macrophage phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state. M1 macrophages are known to drive inflammation and tissue damage, whereas M2 macrophages are associated with the resolution of inflammation, tissue repair, and the secretion of anti-inflammatory cytokines like IL-10.
This dual action allows this compound to not only suppress inflammatory triggers but also to actively promote a pro-resolution microenvironment within the ocular tissues.
Visualizing the Mechanism
The following diagrams illustrate the key molecular pathways targeted by this compound.
Preclinical Efficacy Data
While specific preclinical studies of this compound in validated ophthalmology models like endotoxin-induced uveitis (EIU) are not extensively detailed in public literature, its anti-inflammatory activity has been demonstrated in several other autoimmune animal models. These studies provide strong evidence of its systemic immunomodulatory potential, which is foundational to its development for ocular indications.
| Animal Model | Key Findings | Citation |
| Rheumatoid Arthritis | Effective in preventing and treating the disease; accompanied by a reduction of pro-inflammatory cytokine levels and an increase in anti-inflammatory cytokine expression. | |
| Lupus Nephritis | Demonstrated efficacy in disease treatment, associated with expansion of T and B regulatory cells. | |
| Colitis | Showed therapeutic effect, with a corresponding modulation of pro- and anti-inflammatory cytokines. |
These non-ocular studies collectively show that this compound administration leads to a systemic reduction in inflammation, validating its mechanism of action in vivo.
Experimental Protocols
To evaluate a candidate compound like this compound for ophthalmic indications, standardized preclinical models are essential. Below are detailed methodologies for key experiments that form the basis for such an evaluation.
In Vivo Model: Endotoxin-Induced Uveitis (EIU)
The EIU model is a well-established and rapid method for studying acute ocular inflammation and for screening potential anti-inflammatory therapeutics.
Objective: To assess the ability of this compound to suppress acute anterior uveitis.
Methodology:
-
Animal Model: Lewis rats or C57BL/6J mice are typically used.
-
Induction of Uveitis: A single subcutaneous or footpad injection of lipopolysaccharide (LPS) from Salmonella or E. coli is administered to induce uveitis.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (various doses, administered topically as eye drops or via intravitreal/systemic injection)
-
Positive Control (e.g., Dexamethasone or Prednisolone eye drops)
-
-
Inflammation Assessment (24 hours post-induction):
-
Clinical Scoring: Eyes are examined using a slit-lamp microscope to grade the inflammatory response (e.g., iris hyperemia, conjunctival vessel dilation, aqueous flare).
-
Cell Infiltration Analysis: Aqueous humor is collected, and the number of infiltrating inflammatory cells (neutrophils, macrophages) is quantified using a hemocytometer or flow cytometry.
-
Protein Concentration: The protein concentration in the aqueous humor is measured (e.g., via Bradford assay) as an indicator of blood-aqueous barrier breakdown.
-
-
Cytokine Analysis: Levels of key inflammatory mediators (TNF-α, IL-1β, IL-6, PGE2) in the aqueous humor and ocular tissues are quantified using ELISA or multiplex bead assays.
-
Histopathology: Enucleated eyes are fixed, sectioned, and stained (e.g., with H&E) to histologically evaluate inflammatory cell infiltration in the anterior and posterior segments.
In Vitro Assay: Macrophage Polarization
This assay is crucial for confirming the direct effect of this compound on macrophage phenotype switching.
Objective: To determine if this compound can induce the polarization of M1 macrophages towards an M2 phenotype in vitro.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW264.7) or human monocyte-derived macrophages (hMDMs) are used.
-
M1 Polarization (Priming): Macrophages are first polarized to the M1 state by incubating them with IFN-γ and LPS for 24 hours.
-
Treatment: The primed M1 macrophages are then treated with:
-
Vehicle Control
-
This compound (various concentrations)
-
Positive Control (e.g., IL-4, a known M2-polarizing cytokine)
-
-
Phenotypic Analysis (24-48 hours post-treatment):
-
Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of M1 markers (e.g., iNOS, TNFα, IL-1β) and M2 markers (e.g., Arg-1, IL-10, CD206).
-
Protein Secretion: The cell culture supernatant is collected to measure the secretion of M1 cytokines (TNF-α, IL-12) and M2 cytokines (IL-10) via ELISA.
-
Surface Marker Expression: Cells are analyzed by flow cytometry for the expression of M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206/Mannose Receptor).
-
Conclusion and Future Directions
This compound is a promising, next-generation immunomodulatory agent for treating a spectrum of inflammatory ocular diseases. Its dual mechanism, which combines the suppression of the upstream TLR4 inflammatory pathway with the promotion of a pro-resolution M2 macrophage phenotype, distinguishes it from existing therapies. While preclinical data in non-ocular autoimmune models have been positive, detailed studies in validated ophthalmic models are a critical next step. The experimental protocols outlined in this guide provide a clear framework for elucidating its efficacy in conditions such as uveitis, diabetic macular edema, and AMD. As this compound advances through clinical development, its potential to offer a safe and effective steroid-sparing treatment could address a significant unmet need for patients with sight-threatening ocular inflammation.
References
- 1. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma - BioSpace [biospace.com]
- 2. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Dazdotuftide: A Novel Modulator of NF-κB Signaling for Inflammatory Diseases
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dazdotuftide (formerly known as TRS) is a first-in-class synthetic, patent-protected compound with a novel dual-target mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, particularly in ophthalmology.[1][2] Its primary mode of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway through the antagonism of Toll-Like Receptor 4 (TLR4).[1] Additionally, this compound promotes the resolution of inflammation by inducing a phenotypic switch of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][3] This technical guide provides a comprehensive overview of the role of this compound in the inhibition of NF-κB signaling, including its mechanism of action, supporting preclinical rationale, and representative experimental protocols for its evaluation.
Introduction to NF-κB Signaling and its Role in Inflammation
The NF-κB family of transcription factors are central regulators of the inflammatory response. In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to TLR4, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows for the translocation of NF-κB into the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory and autoimmune diseases.
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism that synergistically dampens the inflammatory response.
Inhibition of NF-κB Signaling via TLR4 Antagonism
The primary mechanism of this compound is the inhibition of the NF-κB signaling cascade through the modulation of TLR4.[1] TLR4 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells. Activation of TLR4 initiates a signaling cascade that converges on the activation of the IκB kinase (IKK) complex, leading to IκBα degradation and subsequent NF-κB activation. By acting as a TLR4 antagonist, this compound is believed to prevent the binding of its ligands, thereby blocking the initiation of this pro-inflammatory signaling cascade. This ultimately results in the suppression of NF-κB-mediated transcription of inflammatory genes.
Polarization of Macrophages to an Anti-inflammatory M2 Phenotype
In addition to its direct inhibitory effect on NF-κB signaling, this compound has been shown to modulate the phenotype of macrophages.[3] Macrophages are highly plastic immune cells that can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M1 macrophages, typically activated by IFN-γ and LPS, produce high levels of pro-inflammatory cytokines and are involved in pathogen clearance. In contrast, M2 macrophages, induced by cytokines such as IL-4 and IL-13, are involved in the resolution of inflammation, tissue repair, and immune regulation. This compound promotes the shift of macrophages from the M1 to the M2 phenotype, which contributes to its overall anti-inflammatory effect by increasing the production of anti-inflammatory cytokines like IL-10 and reducing the expression of pro-inflammatory mediators.[3]
Quantitative Data on NF-κB Inhibition by this compound
As of the latest available public information, specific quantitative data on the inhibition of NF-κB signaling by this compound, such as IC50 or Kd values from in vitro assays, have not been disclosed by Tarsier Pharma. The following table is a representative template of how such data would be presented.
| Assay Type | Cell Line | Stimulant | Parameter | This compound Activity |
| NF-κB Reporter Assay | HEK293-TLR4 | LPS | IC50 | Data not publicly available |
| TLR4 Binding Assay | Recombinant Human TLR4/MD2 | - | Kd | Data not publicly available |
| TNF-α Secretion Assay | THP-1 macrophages | LPS | IC50 | Data not publicly available |
| IL-6 Secretion Assay | THP-1 macrophages | LPS | IC50 | Data not publicly available |
Caption: Representative table for summarizing quantitative data on this compound's inhibitory effects.
Experimental Protocols
The following are detailed, representative methodologies for key experiments that would be used to characterize the inhibitory effect of this compound on NF-κB signaling and macrophage polarization. These protocols are based on standard laboratory practices, as specific protocols for this compound have not been publicly released.
NF-κB Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.
Materials:
-
HEK293 cells stably expressing human TLR4, MD2, and a CD14 co-receptor.
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene).
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Lipofectamine 2000 or other suitable transfection reagent.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Protocol:
-
Seed HEK293-TLR4 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour, then stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).
-
After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound at each concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Macrophage Polarization Assay
This assay is used to determine the effect of this compound on the differentiation of macrophages into M1 or M2 phenotypes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Recombinant human M-CSF for generating M0 macrophages from PBMCs.
-
Recombinant human IFN-γ and LPS for M1 polarization.
-
Recombinant human IL-4 and IL-13 for M2 polarization.
-
This compound.
-
Fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).[4][5]
-
Flow cytometer.
-
TRIzol reagent and reagents for quantitative real-time PCR (qRT-PCR).
Protocol:
-
Macrophage Differentiation:
-
For THP-1 cells: Treat with PMA (e.g., 100 ng/mL) for 48 hours to differentiate into M0 macrophages.
-
For PBMCs: Isolate monocytes and culture with M-CSF (e.g., 50 ng/mL) for 5-7 days to generate M0 macrophages.
-
-
Polarization:
-
Wash the M0 macrophages and replace the medium.
-
To induce M1 polarization, treat the cells with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL).
-
To induce M2 polarization, treat the cells with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
To test the effect of this compound, add various concentrations of the compound at the same time as the polarizing stimuli.
-
-
Analysis (after 24-48 hours):
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 surface markers, and analyze using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.
-
qRT-PCR: Isolate total RNA using TRIzol, synthesize cDNA, and perform qRT-PCR to measure the gene expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).
-
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.
Experimental Workflow for Assessing NF-κB Inhibition
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. This compound by Tarsier Pharma for Anterior Uveitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Macrophage Polarization Markers - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Dazdotuftide: In Vitro Application Notes and Protocols for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazdotuftide is a first-in-class immunomodulatory agent with a novel dual mechanism of action, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.[1][2] As a conjugate of the endogenous immunoregulatory peptide tuftsin (B1682037) and the anti-inflammatory molecule phosphorylcholine, this compound offers a targeted approach to resolving inflammation by inhibiting the pro-inflammatory NF-κB signaling pathway and promoting a shift from pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.[1][3][4]
These application notes provide detailed protocols for key in vitro assays to investigate the immunomodulatory effects of this compound, enabling researchers to assess its therapeutic potential in various disease models.
Mechanism of Action
This compound's unique mechanism of action involves two primary pathways:
-
Inhibition of the Toll-Like Receptor 4 (TLR4) / NF-κB Signaling Pathway: this compound inhibits the TLR4 signaling cascade, a key pathway in the innate immune response. By doing so, it prevents the activation of the transcription factor NF-κB, which is crucial for the expression of pro-inflammatory cytokines.
-
Macrophage Polarization: this compound induces the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. M2 macrophages are involved in the resolution of inflammation and tissue repair.
The following diagram illustrates the signaling pathway targeted by this compound.
Experimental Protocols
The following are representative protocols for assessing the in vitro activity of this compound. Specific cell types, reagent concentrations, and incubation times may require optimization depending on the experimental setup.
Macrophage Polarization Assay
This assay evaluates the ability of this compound to induce the differentiation of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Macrophage Colony-Stimulating Factor (M-CSF) for differentiation of monocytes to M0 macrophages.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization (positive control).
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization (positive control).
-
This compound (experimental compound).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Antibodies for flow cytometry or primers for qPCR to detect M1 markers (e.g., CD80, CD86, TNF-α, IL-6) and M2 markers (e.g., CD163, CD206, IL-10).
Protocol:
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs or culture THP-1 cells.
-
Differentiate monocytes into M0 macrophages by culturing with M-CSF for 5-7 days.
-
-
Macrophage Polarization:
-
Plate M0 macrophages into 24-well plates.
-
Treat cells with one of the following for 24-48 hours:
-
Vehicle control (e.g., PBS or DMSO).
-
LPS and IFN-γ to induce M1 polarization.
-
IL-4 and IL-13 to induce M2 polarization.
-
This compound at various concentrations.
-
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers for analysis.
-
qPCR: Extract RNA from cells and perform quantitative real-time PCR to measure the gene expression of M1 and M2 markers.
-
ELISA: Collect cell culture supernatants and measure the concentration of secreted M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using enzyme-linked immunosorbent assay (ELISA).
-
The following diagram outlines the experimental workflow for the macrophage polarization assay.
NF-κB Inhibition Assay
This assay determines the inhibitory effect of this compound on the NF-κB signaling pathway, typically by measuring the nuclear translocation of NF-κB or the expression of an NF-κB-dependent reporter gene.
Materials:
-
A suitable cell line, such as human embryonic kidney (HEK293) cells stably transfected with a TLR4 receptor and an NF-κB luciferase reporter construct, or macrophage-like cells (e.g., RAW 264.7).
-
LPS to stimulate the TLR4 pathway.
-
This compound (experimental compound).
-
Luciferase assay reagent.
-
Luminometer.
-
For immunofluorescence: primary antibody against NF-κB p65 subunit, fluorescently labeled secondary antibody, and a fluorescence microscope.
Protocol (Luciferase Reporter Assay):
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with LPS for 4-6 hours to activate the NF-κB pathway. Include appropriate positive (LPS alone) and negative (vehicle) controls.
-
-
Luciferase Measurement:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the LPS-only control indicates inhibition of NF-κB activity.
-
Protocol (Immunofluorescence for NF-κB Translocation):
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with this compound and/or LPS as described above.
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB is located in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. This compound is expected to prevent this translocation.
-
Cytokine Secretion Assay
This assay quantifies the effect of this compound on the production and secretion of pro-inflammatory cytokines from immune cells.
Materials:
-
Human PBMCs or a relevant immune cell line.
-
A stimulant to induce cytokine production (e.g., LPS for monocytes/macrophages, or CD3/CD28 antibodies for T-cells).
-
This compound (experimental compound).
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12).
Protocol:
-
Cell Culture and Treatment:
-
Plate PBMCs or other immune cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Add the stimulant (e.g., LPS) and incubate for 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Perform ELISA on the supernatants according to the manufacturer's instructions to determine the concentration of the cytokines of interest. A reduction in pro-inflammatory cytokine levels in the this compound-treated samples compared to the stimulated control indicates an anti-inflammatory effect.
-
Data Presentation
While specific quantitative data from pre-clinical in vitro studies on this compound are not extensively published in the public domain, the expected outcomes of the described assays can be summarized conceptually in the following tables.
Table 1: Expected Effect of this compound on Macrophage Polarization Markers.
| Treatment | M1 Marker (e.g., CD86) Expression | M2 Marker (e.g., CD206) Expression |
| Vehicle Control | Baseline | Baseline |
| LPS + IFN-γ | ↑↑↑ | ↓ |
| IL-4 + IL-13 | ↓ | ↑↑↑ |
| This compound | ↓↓ | ↑↑ |
Table 2: Expected Effect of this compound on NF-κB Activity.
| Treatment | NF-κB Reporter Activity (Luminescence) |
| Vehicle Control | Baseline |
| LPS | ↑↑↑ |
| This compound + LPS | ↓↓ |
Table 3: Expected Effect of this compound on Pro-inflammatory Cytokine Secretion.
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS | ↑↑↑ | ↑↑↑ |
| This compound + LPS | ↓↓ | ↓↓ |
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound's immunomodulatory properties. These assays are crucial for elucidating the compound's mechanism of action and for its continued development as a novel therapeutic for inflammatory and autoimmune diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell systems.
References
- 1. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tarsierpharma.com [tarsierpharma.com]
- 3. tarsierpharma.com [tarsierpharma.com]
- 4. hcplive.com [hcplive.com]
Dazdotuftide for Diabetic Retinopathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazdotuftide (formerly known as TRS) is a first-in-class, bio-inspired, small molecule immunomodulator under development by Tarsier Pharma.[1][2][3] It represents a promising therapeutic candidate for a range of immune-mediated ocular diseases, including diabetic retinopathy (DR) and diabetic macular edema (DME).[4][5] this compound is being developed in two formulations: TRS01, an eye drop for anterior segment diseases, and TRS02 , a slow-release biodegradable intravitreal injection specifically designed for posterior segment diseases like diabetic retinopathy.
This document provides an overview of this compound's mechanism of action and detailed, generalized protocols for preclinical research into its efficacy for diabetic retinopathy. It is important to note that as of late 2025, specific dosage information for this compound (TRS02) in diabetic retinopathy models from preclinical or clinical studies is not yet publicly available, as the drug is in the pre-IND stage of development. The protocols provided herein are therefore based on the known mechanism of action and standard methodologies for evaluating therapeutics in animal models of diabetic retinopathy.
Mechanism of Action
This compound possesses a novel, multi-target mechanism of action that addresses the underlying inflammatory and angiogenic pathways implicated in diabetic retinopathy. Its primary functions include:
-
Inhibition of Toll-Like Receptor 4 (TLR4): this compound inhibits the TLR4 signaling pathway, which is a key initiator of the innate immune response. In diabetic retinopathy, hyperglycemia-induced advanced glycation end products (AGEs) and other endogenous ligands activate TLR4 on retinal cells, leading to the downstream activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. By inhibiting TLR4, this compound can suppress this inflammatory cascade.
-
Macrophage Polarization: this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. M1 macrophages are known to contribute to retinal inflammation and vascular damage, while M2 macrophages are involved in tissue repair and the resolution of inflammation.
-
VEGF Inhibition: this compound has been reported to have anti-VEGF (Vascular Endothelial Growth Factor) activity. VEGF is a critical driver of angiogenesis and vascular permeability, which are hallmarks of proliferative diabetic retinopathy and diabetic macular edema.
-
ACE2 Inhibition: The mechanism of this compound also involves the inhibition of Angiotensin-Converting Enzyme 2 (ACE2).
This multi-pronged approach makes this compound a compelling candidate for treating the complex pathology of diabetic retinopathy.
Signaling Pathway of this compound in Diabetic Retinopathy
Caption: this compound's multi-target mechanism in diabetic retinopathy.
Preclinical Research Protocols
The following are generalized protocols for evaluating the efficacy of this compound (TRS02) in a preclinical setting.
Experimental Workflow for Preclinical Evaluation
Caption: Generalized workflow for preclinical evaluation of this compound.
Animal Model of Diabetic Retinopathy
A common and well-established model is the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse.
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6J mice (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer, pH 4.5).
-
Rats: 60-65 mg/kg
-
Mice: 150-200 mg/kg
-
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Duration: The development of diabetic retinopathy features typically takes 8-12 weeks.
Experimental Groups and this compound Administration
-
Group 1: Non-diabetic Control: Healthy animals receiving no treatment.
-
Group 2: Diabetic Control: Diabetic animals receiving an intravitreal injection of vehicle (e.g., sterile phosphate-buffered saline).
-
Group 3: this compound (TRS02) Treatment: Diabetic animals receiving an intravitreal injection of this compound.
-
Dosage: As specific data is unavailable, a dose-ranging study would be necessary. Hypothetical starting concentrations for a sustained-release formulation could range from 10 to 100 µg per eye.
-
-
Group 4: Positive Control: Diabetic animals receiving an intravitreal injection of a standard-of-care anti-VEGF agent (e.g., aflibercept or bevacizumab).
Administration Protocol:
-
Anesthetize the animal (e.g., ketamine/xylazine cocktail).
-
Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%) to the cornea.
-
Under a dissecting microscope, gently proptose the eye.
-
Using a 33-gauge needle on a Hamilton syringe, perform an intravitreal injection of 2-5 µL of the test article (vehicle, this compound, or positive control) through the sclera, posterior to the limbus.
-
Apply a topical antibiotic ointment to prevent infection.
Outcome Measures
Assessments should be performed at baseline and at specified time points after treatment (e.g., 2, 4, and 8 weeks).
| Assessment | Method | Parameters to be Measured |
| Retinal Function | Electroretinography (ERG) | a-wave and b-wave amplitudes and implicit times. |
| Retinal Vascular Leakage | Fluorescein (B123965) Angiography (FA) | Area and intensity of fluorescein leakage from retinal vessels. |
| Retinal Structure | Optical Coherence Tomography (OCT) | Retinal thickness, presence of macular edema. |
| Leukostasis | Acridine Orange Leukocyte Fluorography (AOLF) | Quantification of adherent leukocytes in the retinal vasculature. |
| Histopathology | Hematoxylin and Eosin (H&E) Staining | Retinal morphology, cellular infiltration. |
| Trypsin Digest | Quantification of acellular capillaries and pericyte ghosts. | |
| Molecular Analysis | Western Blot / ELISA / qPCR | Levels of inflammatory markers (e.g., TNF-α, IL-1β, ICAM-1), VEGF, and macrophage markers (e.g., iNOS for M1, Arginase-1 for M2) in retinal tissue. |
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical ERG b-wave Amplitude (µV) at 4 Weeks Post-Treatment
| Group | N | Mean b-wave Amplitude (µV) | Standard Deviation | p-value vs. Diabetic Control |
| Non-diabetic Control | 10 | 450 | 50 | <0.001 |
| Diabetic Control | 10 | 250 | 45 | - |
| This compound (Low Dose) | 10 | 300 | 55 | <0.05 |
| This compound (High Dose) | 10 | 375 | 60 | <0.01 |
| Positive Control | 10 | 380 | 58 | <0.01 |
Table 2: Hypothetical Retinal VEGF Levels (pg/mg protein) at 4 Weeks Post-Treatment
| Group | N | Mean VEGF Level (pg/mg protein) | Standard Deviation | p-value vs. Diabetic Control |
| Non-diabetic Control | 10 | 50 | 10 | <0.001 |
| Diabetic Control | 10 | 150 | 25 | - |
| This compound (Low Dose) | 10 | 110 | 20 | <0.05 |
| This compound (High Dose) | 10 | 75 | 15 | <0.01 |
| Positive Control | 10 | 70 | 12 | <0.01 |
Conclusion
This compound's unique multi-target mechanism of action presents a compelling rationale for its investigation as a novel therapeutic for diabetic retinopathy. The generalized protocols outlined above provide a framework for preclinical studies aimed at determining the efficacy and optimal dosage of the intravitreal formulation, TRS02. As more data from Tarsier Pharma's development program becomes available, these protocols can be refined to incorporate specific dosage and formulation details. Researchers are encouraged to monitor publications and announcements from the manufacturer for the latest information.
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. tarsierpharma.com [tarsierpharma.com]
- 4. Tarsier Pharma announces development of TRS02, a potential immunomodulator, for the treatment of retinal diseases with sustained-release intravitreal formulation [prnewswire.com]
- 5. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in individuals over 50, with its prevalence expected to rise significantly.[1] The pathology of AMD is complex, involving genetic and environmental factors that lead to chronic inflammation, oxidative stress, and deregulation of the immune system within the retina.[2] Current therapeutic strategies for the neovascular (wet) form of AMD primarily target vascular endothelial growth factor (VEGF), while options for the atrophic (dry) form remain limited.[1][3] Inflammation is a key driver in the pathogenesis of both forms of AMD.[1]
Dazdotuftide (formerly known as TRS) is an investigational multitarget anti-inflammatory compound with potential therapeutic applications in ocular diseases like AMD and diabetic retinopathy. This document provides an overview of its mechanism of action and detailed protocols for its application in preclinical AMD research.
Mechanism of Action
This compound is a synthetic peptide conjugate that modulates the immune response through multiple pathways. Its proposed mechanism in the context of ocular inflammation involves:
-
Inhibition of Toll-Like Receptor 4 (TLR4) signaling: TLR4 activation is a key step in the inflammatory cascade, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines. This compound inhibits the TLR4 signaling pathway, thereby reducing the inflammatory response.
-
Modulation of Macrophage Polarization: this compound promotes the polarization of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. M2 macrophages are involved in tissue repair and resolution of inflammation.
-
Inhibition of Neuropilin-1 (NRP1): NRP1 is a co-receptor for VEGF, and its inhibition can interfere with angiogenesis, a hallmark of neovascular AMD.
By targeting these interconnected pathways, this compound presents a promising approach to address the underlying inflammatory processes in AMD.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical Data Summary
While clinical trial data for this compound specifically in AMD is not yet available, preclinical studies in other autoimmune and inflammatory models have demonstrated its efficacy.
| Model | Key Findings | Reference |
| In vitro assays | Inhibitory effect on TLR-4 (inhibition of NF-κB cascade) and NRP-1 (inhibition of VEGF 165). | |
| Animal model of rheumatoid arthritis | Effective in treating inflammation. | |
| Animal model of lupus nephritis | Effective in treating inflammation. | |
| Animal model of colitis | Effective in treating inflammation. |
These findings in other inflammatory conditions provide a strong rationale for investigating this compound in AMD, a disease with a significant inflammatory component.
Experimental Protocols for AMD Research
The following protocols are designed to investigate the therapeutic potential of this compound in preclinical models of AMD.
In Vitro Evaluation using Retinal Pigment Epithelial (RPE) Cells
Objective: To assess the anti-inflammatory and protective effects of this compound on human RPE cells (e.g., ARPE-19) under inflammatory and oxidative stress conditions.
Methodology:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation/Oxidative Stress:
-
Inflammation: Treat cells with lipopolysaccharide (LPS; 1 µg/mL) to stimulate TLR4-mediated inflammation.
-
Oxidative Stress: Expose cells to hydrogen peroxide (H₂O₂) or a photo-oxidative stressor.
-
-
This compound Treatment: Pre-treat or co-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Endpoint Analysis:
-
Cytokine Expression: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and VEGF in the cell culture supernatant using ELISA.
-
NF-κB Activation: Assess the nuclear translocation of NF-κB using immunofluorescence or Western blotting.
-
Cell Viability: Evaluate cell viability using an MTT or LDH assay.
-
Gene Expression: Analyze the expression of inflammatory and angiogenic genes using RT-qPCR.
-
In Vivo Evaluation in a Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
Objective: To determine the efficacy of this compound in inhibiting the development of CNV in a mouse model of wet AMD.
Methodology:
-
Animal Model: Use C57BL/6J mice.
-
Induction of CNV:
-
Anesthetize the mice and dilate their pupils.
-
Create laser photocoagulation spots on the retina using a diode laser to rupture Bruch's membrane.
-
-
This compound Administration: Administer this compound via intravitreal injection at different doses immediately after laser photocoagulation.
-
Endpoint Analysis (at day 7 or 14 post-laser):
-
CNV Volume: Perform fluorescein (B123965) angiography (FA) and optical coherence tomography (OCT) to visualize and quantify the CNV lesions.
-
Histology: Euthanize the mice, enucleate the eyes, and prepare retinal cross-sections. Stain with isolectin B4 to visualize the vasculature and quantify the CNV area.
-
Immunohistochemistry: Stain retinal sections for markers of inflammation (e.g., Iba1 for microglia/macrophages) and angiogenesis (e.g., VEGF).
-
The following diagram outlines a potential experimental workflow for in vivo studies.
Evaluation of Macrophage Polarization
Objective: To confirm the effect of this compound on macrophage polarization in the context of retinal inflammation.
Methodology:
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7).
-
Macrophage Polarization:
-
M1 Polarization: Treat cells with LPS and IFN-γ.
-
M2 Polarization: Treat cells with IL-4.
-
-
This compound Treatment: Co-treat M1-polarized macrophages with this compound.
-
Endpoint Analysis:
-
Gene Expression: Use RT-qPCR to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Ym1).
-
Protein Expression: Use flow cytometry or Western blotting to analyze the expression of M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2).
-
Cytokine Secretion: Measure cytokine levels in the supernatant using ELISA.
-
Conclusion
This compound's multi-faceted mechanism of action, targeting key inflammatory and angiogenic pathways implicated in AMD, makes it a compelling candidate for further investigation. The protocols outlined above provide a framework for preclinical studies to elucidate its therapeutic potential in both wet and dry forms of AMD. Successful outcomes from such studies would provide the necessary foundation for advancing this compound into clinical trials for this debilitating disease.
References
- 1. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of age related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dazdotuftide for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazdotuftide is a synthetic immunomodulatory peptide derivative with therapeutic potential for autoimmune and inflammatory diseases. It is a conjugate of the endogenous immunoregulatory peptide Tuftsin (Thr-Lys-Pro-Arg) and a modified tyrosine residue containing phosphorylcholine (B1220837). This document provides detailed application notes and protocols for the laboratory-scale synthesis, purification, and characterization of this compound. The described methodology is based on an efficient solid-phase peptide synthesis (SPPS) strategy employing a pre-synthesized phosphorylcholine-modified tyrosine residue, which offers improved yields over post-synthetic modification methods[1].
Introduction
This compound is a first-in-class therapeutic candidate with a unique dual-target mechanism of action. It has been shown to inhibit the NF-κB signaling pathway through Toll-Like-Receptor 4 (TLR4) and to promote the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state[2]. This immunomodulatory activity makes it a promising compound for the treatment of various inflammatory conditions. The synthesis of this compound for research purposes requires a multi-step process involving the preparation of a custom amino acid derivative followed by solid-phase peptide synthesis and purification.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C43H68N13O13P |
| Molecular Weight | 1006.05 g/mol |
| Sequence | Thr-Lys-Pro-Arg-Gly-Tyr(PC) |
| CAS Number | 2522933-44-2 |
Experimental Protocols
Part 1: Synthesis of N-α-Fmoc-O-(phosphorylcholine)-L-tyrosine (Fmoc-Tyr(PC)-OH)
This protocol describes the synthesis of the key building block for the solid-phase synthesis of this compound. This method is adapted from a patented, high-yield approach[1].
Materials:
-
4-Aminophenyl (2-(trimethylammonio)ethyl) phosphate (B84403)
-
Sodium nitrite (B80452) (NaNO2)
-
1M Hydrochloric acid (HCl)
-
N-Boc-L-tyrosine
-
Sodium bicarbonate (NaHCO3)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Methanol (MeOH)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
Procedure:
-
Diazotization: Dissolve 4-Aminophenyl (2-(trimethylammonio)ethyl) phosphate in 1M HCl and cool to 0°C in an ice-water bath. Add sodium nitrite in a single portion and stir the solution at 0°C for 30 minutes to form the diazonium salt.
-
Coupling: In a separate flask, prepare a solution of N-Boc-L-tyrosine in a sodium bicarbonate/sodium hydroxide buffer (pH 10) and acetonitrile. Cool this mixture to 0°C.
-
Add the diazonium salt solution dropwise to the N-Boc-L-tyrosine solution. A red color will form. Continue stirring at 0°C for 10 minutes.
-
Acidification and Purification: Acidify the reaction mixture to approximately pH 3 with 1M HCl. Lyophilize the resulting solution overnight. Purify the crude product by preparative MPLC to obtain the Boc-protected phosphorylcholine-modified tyrosine.
-
Fmoc Protection: The Boc-protected intermediate is then treated to remove the Boc group and subsequently protected with an Fmoc group using Fmoc-OSu to yield Fmoc-Tyr(PC)-OH.
Part 2: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol utilizes the Fmoc/tBu strategy for the synthesis of the this compound peptide chain on a solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Tyr(PC)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
Procedure:
-
Resin Swelling and Loading: Swell the 2-CTC resin in DCM for 30 minutes. Load the first amino acid, Fmoc-Tyr(PC)-OH, onto the resin using DIC and OxymaPure® as activating agents in DMF.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the loaded amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-Gly-OH) in DMF with DIC and OxymaPure® to pre-activate it. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from the threonine residue.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Part 3: Purification and Characterization
Purification by Preparative RP-HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes is a good starting point for optimization.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution and inject it onto the preparative HPLC system. Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product.[2][3]
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). The expected monoisotopic mass should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, 1H and 31P NMR spectroscopy can be performed.
| Analytical Method | Expected Result |
| Analytical RP-HPLC | Single major peak with >95% purity |
| ESI-MS | [M+H]+ at m/z 1007.06 (and other charge states) |
| 1H NMR | Characteristic peaks for the amino acid residues and phosphorylcholine moiety |
| 31P NMR | A single peak corresponding to the phosphate group |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its immunomodulatory effects through a dual mechanism of action. It inhibits the pro-inflammatory NF-κB signaling pathway by targeting Toll-Like Receptor 4 (TLR4). Simultaneously, it promotes the resolution of inflammation by inducing the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.
Caption: this compound's dual mechanism of action.
This compound Synthesis Workflow
The synthesis of this compound follows a structured workflow, beginning with the synthesis of the modified amino acid, followed by solid-phase peptide synthesis, cleavage from the resin, and finally purification and characterization.
Caption: Workflow for the synthesis of this compound.
References
Dazdotuftide Delivery Methods for Ocular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazdotuftide (formerly known as TRS) is a first-in-class immunomodulatory agent under investigation for various inflammatory ocular diseases. It is a conjugate of two anti-inflammatory molecules, tuftsin (B1682037) and phosphorylcholine, with a synergistic effect.[1] This document provides an overview of the known delivery methods for this compound in ocular research, its mechanism of action, and generalized protocols for evaluating its biological effects.
This compound is being developed in two primary formulations for distinct ocular applications:
-
TRS01: A topical eye drop formulation for anterior segment diseases such as non-infectious anterior uveitis and uveitic glaucoma.[2][3][4][5]
-
TRS02: A slow-release, biodegradable intravitreal injection for posterior segment diseases, including Diabetic Macular Edema (DME) and Non-Proliferative Diabetic Retinopathy.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism:
-
Macrophage Polarization: It modulates macrophages from a pro-inflammatory (M1) state to an anti-inflammatory (M2) state, which is associated with the secretion of the anti-inflammatory cytokine IL-10.
-
Inhibition of NF-κB Signaling: It inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses. This is thought to occur through its interaction with Toll-Like Receptor 4 (TLR4). Some research also suggests it may target NRP1, P2X7 receptors, and ACE-2.
Data from Clinical Trials
Clinical trials have primarily focused on the TRS01 eye drop formulation for non-infectious anterior uveitis. The following table summarizes key findings from the Phase 3 TRS4VISION trial.
| Parameter | This compound (TRS01) | Prednisolone Acetate 1% (Control) | Key Findings | Citations |
| Primary Endpoint (Anterior Chamber Cells = 0 at Week 4) | Not Met | - | The primary endpoint was not achieved compared to the active control. | |
| Inflammation Resolution (Uveitic Glaucoma Subcohort) | 42% of patients achieved total and prolonged inflammation resolution with stable IOP. | 27% of patients achieved the same endpoint. | This compound showed a benefit in resolving inflammation while maintaining stable intraocular pressure in this patient subgroup. | |
| Ocular Pain and Flare | Non-inferior | Non-inferior | Appeared non-inferior to the steroid in reducing ocular pain and anterior chamber flare at 3 and 4 weeks. | |
| Safety | Favorable safety and tolerability profile. | - | No drug-related serious adverse events were reported. |
Signaling Pathway
The proposed signaling pathway for this compound's anti-inflammatory action is depicted below.
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound. These are representative methods and should be optimized for specific experimental conditions.
Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
a. Experimental Workflow
b. Methodology
-
Isolation and Differentiation of Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and allow monocytes to adhere to the plastic surface for 2-4 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in a medium containing macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into naive (M0) macrophages.
-
-
Macrophage Polarization and this compound Treatment:
-
To polarize towards the M1 phenotype, treat M0 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
To polarize towards the M2 phenotype, treat M0 macrophages with interleukin-4 (IL-4) and interleukin-13 (IL-13).
-
Concurrently with the polarizing stimuli, treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Analyze the expression of cell surface markers to distinguish between M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) macrophages.
-
ELISA: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant.
-
qPCR: Analyze the gene expression levels of M1 and M2 markers.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a method to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
a. Experimental Workflow
b. Methodology
-
Cell Culture:
-
Use a cell line that is stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activity.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.
-
Disclaimer
The protocols provided are for informational purposes only and are intended to serve as a general guide. They have not been validated for use with this compound and may require optimization for specific research applications. Researchers should refer to the relevant scientific literature and conduct their own validation studies. The information regarding this compound's formulations and clinical trial data is based on publicly available information and may be subject to change.
References
Measuring the Efficacy of Dazdotuftide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazdotuftide is a novel immunomodulatory agent with a multi-faceted mechanism of action, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, particularly those affecting the eye.[1][2][3][4] In vitro cell culture assays are fundamental for elucidating the specific cellular and molecular effects of this compound and for quantifying its therapeutic potential. This document provides detailed application notes and protocols for assessing the efficacy of this compound in a cell culture setting, focusing on its known mechanisms of action: inhibition of the Toll-Like Receptor 4 (TLR4) signaling pathway, modulation of macrophage polarization, and its impact on downstream inflammatory mediators.
Core Mechanisms of Action of this compound
This compound exerts its effects through a dual-target approach:
-
Inhibition of the Nf-kB signaling pathway through its interaction with Toll-Like-Receptor 4 (TLR4).[1] The activation of the transcription factor Nf-kB is a key step in the inflammatory process.
-
Induction of macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which aids in the resolution of inflammation.
Additionally, this compound has been noted to have anti-VEGF (Vascular Endothelial Growth Factor) and anti-NRP1 (Neuropilin-1) effects and may also play a role in inhibiting the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway.
I. Assessing TLR4 Pathway Inhibition
The ability of this compound to inhibit the TLR4 signaling pathway is a cornerstone of its anti-inflammatory action. A common method to assess this is to use a reporter cell line that expresses TLR4 and an NF-κB-driven reporter gene.
Experimental Protocol: TLR4 Reporter Assay
Objective: To quantify the inhibitory effect of this compound on TLR4 activation in response to its ligand, lipopolysaccharide (LPS).
Materials:
-
HEK293-TLR4/MD2-CD14 reporter cell line (or similar)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Reporter lysis buffer
-
Luciferase or Secreted Alkaline Phosphatase (SEAP) substrate
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the HEK293-TLR4 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TLR4 Activation: Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL) for 6-8 hours. Include a negative control group with no LPS stimulation.
-
Reporter Gene Assay:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a SEAP reporter, collect the cell culture supernatant and measure SEAP activity using a spectrophotometer.
-
-
Data Analysis: Normalize the reporter activity to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for this compound.
Data Presentation: TLR4 Inhibition by this compound
| This compound Concentration (nM) | Reporter Gene Activity (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.80 | 20 |
| 10 | 0.55 | 45 |
| 100 | 0.25 | 75 |
| 1000 | 0.10 | 90 |
Signaling Pathway Diagram: TLR4 Inhibition
Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.
II. Assessing Macrophage Polarization
A key therapeutic effect of this compound is its ability to shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This can be assessed by treating macrophages and then analyzing the expression of specific cell surface markers and secreted cytokines.
Experimental Protocol: Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1, RAW 264.7)
-
M-CSF (for differentiation of monocytes to M0 macrophages)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
This compound
-
Cell culture medium (RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Antibodies for flow cytometry (e.g., anti-CD80 for M1, anti-CD206 for M2)
-
ELISA kits (e.g., for TNF-α, IL-6 for M1; IL-10, CCL18 for M2)
-
Flow cytometer
-
ELISA plate reader
Procedure:
-
Macrophage Differentiation (for primary cells): Isolate monocytes from PBMCs and differentiate them into M0 macrophages by treating with M-CSF for 5-7 days. For cell lines like THP-1, differentiate with PMA.
-
Polarization and Treatment:
-
M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
This compound Treatment: Co-treat the polarizing macrophages with various concentrations of this compound.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) markers, and analyze by flow cytometry.
-
ELISA: Collect the cell culture supernatants and measure the concentration of M1 cytokines (TNF-α, IL-6) and M2 cytokines/chemokines (IL-10, CCL18) using ELISA kits.
-
Data Presentation: Effect of this compound on Macrophage Polarization Markers
Table 1: Cell Surface Marker Expression (% Positive Cells)
| Treatment | % CD80+ (M1 Marker) | % CD206+ (M2 Marker) |
| M0 (Untreated) | 5 | 10 |
| M1 (LPS + IFN-γ) | 85 | 8 |
| M1 + this compound (100 nM) | 40 | 35 |
| M2 (IL-4 + IL-13) | 7 | 90 |
| M2 + this compound (100 nM) | 6 | 92 |
Table 2: Cytokine Secretion (pg/mL)
| Treatment | TNF-α (M1 Cytokine) | IL-10 (M2 Cytokine) |
| M0 (Untreated) | 50 | 20 |
| M1 (LPS + IFN-γ) | 2500 | 50 |
| M1 + this compound (100 nM) | 800 | 500 |
| M2 (IL-4 + IL-13) | 100 | 1500 |
| M2 + this compound (100 nM) | 90 | 1600 |
Workflow Diagram: Macrophage Polarization Assay
Caption: Workflow for assessing this compound's effect on macrophage polarization.
III. Additional Confirmatory Assays
To further substantiate the efficacy of this compound, the following assays can be performed.
A. NF-κB Nuclear Translocation Assay
Objective: To visually and quantitatively confirm the inhibition of NF-κB activation by measuring its translocation from the cytoplasm to the nucleus.
Methodology: This can be achieved through immunofluorescence microscopy and high-content imaging. Macrophages or other relevant cell types are treated with an inflammatory stimulus (e.g., LPS) with or without this compound. Cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). The ratio of nuclear to cytoplasmic fluorescence of p65 is quantified. A decrease in this ratio in the presence of this compound indicates inhibition of NF-κB translocation.
B. VEGF Secretion Assay
Objective: To measure the effect of this compound on the secretion of VEGF, a key pro-angiogenic and pro-inflammatory factor.
Methodology: Relevant cell types (e.g., retinal pigment epithelial cells, macrophages) are cultured in the presence of an inflammatory stimulus (e.g., hypoxia, LPS) with and without this compound. After a set incubation period, the cell culture supernatant is collected, and the concentration of VEGF is quantified using a standard ELISA kit.
C. Calcineurin/NFAT Reporter Assay
Objective: To investigate the potential inhibitory effect of this compound on the calcineurin/NFAT signaling pathway.
Methodology: A reporter cell line containing a luciferase gene under the control of an NFAT-responsive promoter is used. Cells are stimulated to activate the calcineurin/NFAT pathway (e.g., with a calcium ionophore like ionomycin) in the presence or absence of this compound. A reduction in luciferase activity in this compound-treated cells would suggest an inhibitory effect on this pathway.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of this compound. By systematically assessing its impact on TLR4 signaling, macrophage polarization, and other key inflammatory pathways, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action. The use of quantitative and robust cell-based assays is critical for the pre-clinical development of this promising anti-inflammatory agent.
References
- 1. fivephoton.com [fivephoton.com]
- 2. criver.com [criver.com]
- 3. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 4. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Dazdotuftide's Anti-inflammatory Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dazdotuftide (formerly known as TRS) is an investigational immunomodulatory peptide with a novel dual mechanism of action, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, particularly those affecting the eye.[1][2] Its primary anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway through Toll-Like Receptor 4 (TLR4) and the promotion of macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][3] Additionally, this compound exhibits multi-target engagement by potentially interacting with Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2).[4] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of this compound in both in vitro and in vivo models.
Key Anti-inflammatory Mechanisms of this compound
This compound's anti-inflammatory activity is centered around two key biological processes:
-
Inhibition of the TLR4/NF-κB Signaling Pathway: Toll-Like Receptor 4 (TLR4) activation, often by lipopolysaccharide (LPS), triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
-
Modulation of Macrophage Polarization: Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages contributing to the resolution of inflammation and tissue repair. This compound promotes the shift from the M1 to the M2 phenotype, which is characterized by the secretion of anti-inflammatory cytokines such as IL-10.
Signaling Pathway Diagrams
Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.
Caption: this compound promotes M2 macrophage polarization.
In Vitro Assays for Anti-inflammatory Effects
A variety of in vitro assays can be employed to characterize the anti-inflammatory activity of this compound.
Assessment of NF-κB Pathway Inhibition
a. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is fundamental for evaluating the direct inhibitory effect of this compound on a key inflammatory signaling pathway.
-
Experimental Workflow Diagram
Caption: Workflow for the LPS-stimulated macrophage assay.
-
Protocol:
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex bead-based assay.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.
-
Western Blot: Analyze cell lysates to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
-
RT-qPCR: Isolate RNA from cell lysates and perform reverse transcription-quantitative PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
-
-
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitrite (µM) | p-p65/p65 Ratio |
| Vehicle Control | ||||
| LPS (100 ng/mL) | ||||
| This compound (X µM) + LPS | ||||
| This compound (Y µM) + LPS |
Macrophage Polarization Assay
This assay evaluates the ability of this compound to induce a shift from the M1 to the M2 macrophage phenotype.
-
Experimental Workflow Diagram
Caption: Workflow for the macrophage polarization assay.
-
Protocol:
-
Cell Culture: Isolate and culture primary bone marrow-derived macrophages (BMDMs).
-
Polarization and Treatment:
-
M1 Polarization: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of this compound.
-
M2 Polarization: Treat cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of this compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) surface and intracellular markers.
-
RT-qPCR: Measure the mRNA expression of M1-associated genes (Tnf, Il1b, Nos2) and M2-associated genes (Arg1, Mrc1, Il10).
-
ELISA: Quantify the secretion of M1 (TNF-α, IL-12) and M2 (IL-10) cytokines in the culture supernatants.
-
-
-
Data Presentation:
| Treatment Group | % CD86+ Cells | % CD206+ Cells | Arg1 mRNA (Fold Change) | IL-10 (pg/mL) |
| Untreated | ||||
| M1 (LPS + IFN-γ) | ||||
| M1 + this compound | ||||
| M2 (IL-4 + IL-13) | ||||
| M2 + this compound |
In Vivo Models for Anti-inflammatory Effects
In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system.
LPS-Induced Systemic Inflammation
This acute inflammation model is useful for assessing the systemic anti-inflammatory effects of this compound.
-
Protocol:
-
Animal Model: Use C57BL/6 or BALB/c mice.
-
Treatment: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or subcutaneous) at various doses.
-
Induction of Inflammation: After a defined pre-treatment period, inject a sublethal dose of LPS intraperitoneally.
-
Sample Collection: Collect blood samples at different time points (e.g., 2, 6, and 24 hours) post-LPS injection. Euthanize animals at the final time point and collect tissues (e.g., lung, liver, spleen).
-
Analysis:
-
Serum Cytokine Levels: Measure the concentrations of systemic pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex assays.
-
Histopathology: Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression in Tissues: Analyze the mRNA expression of inflammatory markers in tissue homogenates using RT-qPCR.
-
-
-
Data Presentation:
| Treatment Group | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity |
| Vehicle Control | |||
| LPS | |||
| This compound (X mg/kg) + LPS | |||
| This compound (Y mg/kg) + LPS |
Ocular Inflammation Models
Given this compound's development for ophthalmic indications, relevant ocular inflammation models are essential.
a. Endotoxin-Induced Uveitis (EIU)
This is a widely used model for anterior uveitis.
-
Protocol:
-
Animal Model: Use Lewis rats or C57BL/6 mice.
-
Induction of Uveitis: Induce uveitis by a single footpad or intravitreal injection of LPS.
-
Treatment: Administer this compound topically as eye drops or via intravitreal injection at various concentrations and dosing frequencies.
-
Clinical Scoring: Clinically score the degree of ocular inflammation at different time points using a slit-lamp microscope, evaluating parameters such as iris hyperemia, miosis, and fibrin (B1330869) formation.
-
Aqueous Humor Analysis: Collect aqueous humor and measure the number of infiltrating inflammatory cells and the concentration of protein and pro-inflammatory cytokines.
-
Histopathology: Enucleate the eyes at the end of the study and perform histological analysis to assess inflammatory cell infiltration in the anterior segment.
-
-
Data Presentation:
| Treatment Group | Clinical Score (24h) | Aqueous Humor Cell Count (cells/µL) | Aqueous Humor Protein (mg/mL) |
| Naive | |||
| LPS-Induced Uveitis | |||
| This compound (X%) + LPS | |||
| This compound (Y%) + LPS | |||
| Positive Control (e.g., Steroid) + LPS |
Conclusion
The protocols and assays outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's anti-inflammatory effects. By systematically investigating its impact on the NF-κB signaling pathway and macrophage polarization in both in vitro and in vivo settings, researchers can gain a deeper understanding of its mechanism of action and therapeutic potential. The use of disease-relevant models, such as endotoxin-induced uveitis, is critical for advancing its development for specific clinical indications.
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound by Tarsier Pharma for Anterior Uveitis: Likelihood of Approval [pharmaceutical-technology.com]
Application Notes and Protocols for the Evaluation of Dazdotuftide in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage. Elevated intraocular pressure (IOP) is a major risk factor, and current therapies primarily focus on lowering IOP. However, there is a significant need for novel therapeutic strategies that not only control IOP but also provide direct neuroprotection to the RGCs.
Dazdotuftide (formerly TRS-01) is a first-in-class immunomodulatory agent under investigation for ocular inflammatory conditions, including uveitic glaucoma.[1][2] Its proposed mechanism of action involves the modulation of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype and the inhibition of the NF-κB signaling pathway.[3][4] This dual mechanism presents a compelling rationale for its evaluation in primary glaucoma models, where neuroinflammation is increasingly recognized as a key component of the pathophysiology. Furthermore, preclinical studies on other melanocortin receptor agonists have shown promise in reducing IOP by increasing aqueous outflow and providing neuroprotection, suggesting a potential multi-faceted therapeutic benefit for this compound in glaucoma.[5]
These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound's therapeutic potential in established rodent models of glaucoma. The protocols are designed to assess the compound's efficacy in lowering IOP, protecting retinal ganglion cells, and modulating neuroinflammatory pathways.
Signaling and Experimental Workflow Diagrams
Phase 1: Induction and Treatment in Ocular Hypertension (OHT) Models
The primary objective of this phase is to assess the efficacy of this compound in reducing IOP in established rodent models of ocular hypertension.
Animal Models of Ocular Hypertension
Two common and well-validated models are recommended:
-
Microbead-Induced OHT in Mice: This model involves injecting microbeads into the anterior chamber to obstruct aqueous humor outflow, leading to a sustained elevation in IOP.
-
Laser-Induced OHT in Rats: This model uses laser photocoagulation of the trabecular meshwork and episcleral veins to impede aqueous outflow and induce chronic IOP elevation.
Experimental Groups
| Group | Animal Model | Treatment | Purpose |
| 1 | OHT Model | This compound (various concentrations) | To assess the dose-dependent efficacy of this compound on IOP. |
| 2 | OHT Model | Vehicle Control | To serve as a negative control for the OHT model. |
| 3 | OHT Model | Positive Control (e.g., Timolol 0.5%) | To benchmark the IOP-lowering effect of this compound against a standard-of-care. |
| 4 | Naive | No Treatment | To provide baseline physiological and histological data. |
Protocol: Microbead-Induced OHT in Mice
-
Animal Preparation: Anesthetize adult C57BL/6J mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Microbead Preparation: Prepare a sterile suspension of 15 µm polystyrene microbeads in sterile saline.
-
Intracameral Injection: Using a 33-gauge needle attached to a Hamilton syringe, inject 2 µL of the microbead suspension into the anterior chamber of one eye. The contralateral eye can serve as a control.
-
Post-operative Care: Apply a topical antibiotic ointment to the injected eye to prevent infection.
-
IOP Monitoring: Measure IOP using a rebound tonometer (e.g., TonoLab) at baseline and regularly (e.g., 2-3 times per week) for the duration of the study.
-
Treatment: Once a stable elevation in IOP is confirmed (typically 1-2 weeks post-injection), begin topical administration of this compound, vehicle, or positive control (e.g., 1-2 times daily).
Protocol: Laser-Induced OHT in Rats
-
Animal Preparation: Anesthetize adult Sprague-Dawley rats and apply a topical anesthetic (e.g., 0.5% proparacaine) to the eye.
-
Laser Photocoagulation: Using an argon laser with a slit lamp delivery system, apply laser burns to the trabecular meshwork (360°) and 2-3 episcleral veins.
-
Post-operative Care: Administer a topical antibiotic and anti-inflammatory agent.
-
IOP Monitoring and Treatment: Follow the same procedure as for the microbead model, initiating treatment after stable IOP elevation is achieved.
Phase 2: Evaluation of Neuroprotective Efficacy
This phase aims to determine if this compound can protect RGCs and their axons from degeneration, independent of its IOP-lowering effects.
Quantitative Data Summary: Expected Outcomes
| Parameter | Vehicle Control (OHT) | This compound (OHT) | Naive Control |
| Mean IOP (mmHg) | 25-35 | 15-25 (Dose-dependent) | 10-15 |
| RGC Density (cells/mm²) | ~40-50% reduction vs. Naive | Significantly higher than Vehicle | Baseline |
| Optic Nerve Axon Count | ~30-40% reduction vs. Naive | Significantly higher than Vehicle | Baseline |
| TUNEL+ RGCs (%) | Increased | Significantly lower than Vehicle | Minimal |
| M1 Macrophage Marker (e.g., CD86) | Upregulated | Downregulated | Baseline |
| M2 Macrophage Marker (e.g., CD206) | Downregulated | Upregulated | Baseline |
| Nuclear NF-κB p65 | Increased | Decreased | Baseline |
Protocol: Retinal Ganglion Cell (RGC) Quantification
-
Tissue Collection: At the study endpoint, euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde (PFA).
-
Retinal Wholemount: Dissect the retina and prepare it as a flat mount.
-
Immunohistochemistry: Permeabilize the retina and incubate with a primary antibody against Brn3a, a specific marker for RGC nuclei. A combination of Brn3a and POU6F2 antibodies can be used to label all RGC subtypes for more accurate automated counting.
-
Imaging and Analysis: Capture fluorescent images of the entire retinal flat mount and use automated cell counting software (e.g., ImageJ) to quantify the number of Brn3a-positive cells.
Protocol: Optic Nerve Axon Quantification
-
Tissue Collection and Processing: Dissect the optic nerve and fix it in a glutaraldehyde/paraformaldehyde mixture. Process the nerve for embedding in resin.
-
Staining: Cut 1 µm cross-sections of the optic nerve and stain with 1% paraphenylenediamine (PPD), which stains the myelin sheath of healthy axons and the axoplasm of degenerating axons.
-
Imaging and Analysis: Capture high-magnification images of the entire optic nerve cross-section and use semi-automated software to count the number of healthy axons.
Protocol: TUNEL Assay for Apoptosis
-
Tissue Preparation: Use retinal cross-sections or wholemounts prepared as described above.
-
TUNEL Staining: Perform the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay according to a commercially available kit's instructions to label the fragmented DNA of apoptotic cells.
-
Co-staining: Co-stain with an RGC marker (e.g., Brn3a) to specifically identify apoptotic RGCs.
-
Analysis: Quantify the percentage of TUNEL-positive RGCs relative to the total RGC population.
Phase 3: Mechanistic Evaluation
This phase focuses on confirming the proposed immunomodulatory mechanism of this compound in the context of glaucoma.
Protocol: Analysis of Macrophage Polarization
-
Tissue Preparation: Prepare retinal cryosections or wholemounts.
-
Immunofluorescence: Perform double immunofluorescence staining using antibodies against a general macrophage/microglia marker (e.g., Iba1 or F4/80) and markers for M1 (e.g., CD86, CD16/32) or M2 (e.g., CD206, Arginase-1) phenotypes.
-
Flow Cytometry (Optional): For a more quantitative analysis, retinal single-cell suspensions can be prepared and analyzed by flow cytometry for the expression of M1/M2 markers on the macrophage/microglia population.
-
Analysis: Quantify the number and ratio of M1 to M2 polarized cells in the different treatment groups.
Protocol: NF-κB Activation Assay
-
Nuclear Protein Extraction: Isolate nuclear and cytoplasmic protein fractions from retinal tissue using a specialized kit.
-
Western Blot: Perform a Western blot on the nuclear fractions to detect the presence of the translocated NF-κB p65 subunit.
-
Immunohistochemistry: Alternatively, perform immunohistochemistry on retinal sections using an antibody against the phosphorylated p65 subunit of NF-κB to visualize its nuclear translocation, which is indicative of activation.
-
Analysis: Quantify the levels of nuclear p65 protein in the different treatment groups.
Phase 4: Assessment of Aqueous Humor Dynamics
To understand how this compound lowers IOP, its effects on aqueous humor production and outflow should be investigated.
Protocol: Measurement of Aqueous Humor Outflow Facility
-
Ex Vivo Perfusion: Enucleated mouse eyes can be perfused with a constant flow or constant pressure system to measure the total outflow facility.
-
In Vivo Measurement: In anesthetized mice, the anterior chamber can be cannulated to a pressure transducer and infusion pump to determine outflow facility.
-
Analysis: Compare the outflow facility in eyes treated with this compound to vehicle-treated controls. An increase in outflow facility would suggest that this compound lowers IOP by improving the drainage of aqueous humor.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive preclinical evaluation of this compound in glaucoma models. By systematically assessing its impact on IOP, RGC survival, and underlying neuroinflammatory mechanisms, researchers can elucidate its therapeutic potential as a novel, dual-action treatment for glaucoma. The data generated from these studies will be crucial for guiding further drug development and clinical trial design.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. 2.4. Induction of Ocular Hypertension with Laser Photocoagulation (Rats) [bio-protocol.org]
- 3. tarsierpharma.com [tarsierpharma.com]
- 4. tarsierpharma.com [tarsierpharma.com]
- 5. Detection of DNA Fragmentation in Retinal Apoptosis by TUNEL | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Dazdotuftide Technical Support Center: Optimizing Concentrations for Cell-Based Assays
Welcome to the technical support center for Dazdotuftide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various cell-based assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful implementation of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly known as TRS or TPC) is a synthetic, first-in-class immunomodulatory compound. It is a conjugate of two molecules: tuftsin (B1682037) and phosphorylcholine (B1220837). Its mechanism of action is dual-targeted:
-
Inhibition of the NF-κB signaling pathway: The phosphorylcholine moiety of this compound targets and inhibits Toll-Like-Receptor 4 (TLR4), a key receptor in the inflammatory cascade. This inhibition prevents the activation of the transcription factor NF-κB, which is crucial for the expression of pro-inflammatory genes.
-
Induction of Macrophage Polarization: this compound promotes the shift of macrophages from a pro-inflammatory (M1) state to an anti-inflammatory (M2) state. This contributes to the resolution of inflammation.
Q2: How should I dissolve and store this compound?
A2: As a peptide-based compound, proper handling is crucial for maintaining the integrity of this compound.
-
Reconstitution: It is recommended to first dissolve lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Gentle vortexing or sonication can aid in dissolution.
-
Working Solution: For your cell-based assays, this DMSO stock solution should be serially diluted into your desired cell culture medium to achieve the final working concentrations.
-
Solvent Consideration: It is critical to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and for sensitive primary cells, it is advisable to keep it at or below 0.1%.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted in DMSO, it is best to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q3: What is a good starting concentration range for this compound in a new cell-based assay?
A3: The optimal concentration of this compound will depend on the specific cell type and the assay being performed. A broad dose-response experiment is highly recommended as a first step. Based on typical concentrations used for bioactive peptides, a suggested starting range for a dose-response experiment would be from 0.1 µM to 100 µM. This can be done using serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). This initial screening will help in identifying a narrower, effective concentration range for more detailed follow-up experiments.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time is a critical parameter that depends on the biological process being investigated.
-
Acute Effects: For studying rapid signaling events like the inhibition of NF-κB translocation, shorter incubation times (e.g., 1 to 6 hours) may be sufficient.
-
Chronic Effects: For assays that measure changes in gene expression, cytokine secretion, or cell phenotype (like macrophage polarization), longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
This section addresses common issues that may be encountered when optimizing this compound concentration in cell-based assays.
| Problem | Possible Cause | Solution |
| No biological effect observed | Sub-optimal Concentration: The concentration of this compound may be too low. | Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the effective concentration range. |
| Peptide Instability: The peptide may have degraded due to improper storage or handling. | Ensure proper storage of lyophilized and reconstituted this compound. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Poor Solubility/Aggregation: this compound may have precipitated out of the cell culture medium. | Ensure the peptide is fully dissolved in the DMSO stock solution before diluting into aqueous media. Consider the final concentration to avoid precipitation. | |
| High Cytotoxicity or Unexpected Cell Death | High Peptide Concentration: this compound itself may be cytotoxic at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration threshold. Use concentrations below this for your functional assays. |
| High Solvent Concentration: The concentration of DMSO may be too high for your cells. | Ensure the final DMSO concentration in your cell culture is non-toxic (typically <0.5%). Run a "vehicle control" with the highest concentration of DMSO used in your experiment to confirm it has no effect on cell viability. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a consistent cell passage number. Visually inspect the cells for even distribution and normal morphology before starting the experiment. |
| Peptide Adsorption: Peptides can adhere to plasticware, reducing the effective concentration. | Consider using low-adhesion microplates for your experiments. |
Experimental Protocols & Data
This compound Signaling Pathway
This compound exerts its immunomodulatory effects through a dual mechanism of action. The phosphorylcholine component inhibits the TLR4 signaling pathway, thereby reducing the activation of the pro-inflammatory transcription factor NF-κB. The tuftsin component promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.
improving the solubility of Dazdotuftide for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Dazdotuftide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for experiments?
A1: this compound is a novel immunomodulatory compound being investigated for various inflammatory conditions. It is a conjugate of the tetrapeptide Tuftsin and the small molecule phosphorylcholine. Like many peptide-based molecules, achieving and maintaining its solubility in aqueous solutions for in vitro and in vivo experiments can be challenging and is critical for obtaining reliable and reproducible results.
Q2: What are the key chemical properties of this compound that influence its solubility?
A2: this compound's solubility is influenced by the properties of its two main components:
-
Tuftsin (Thr-Lys-Pro-Arg): A tetrapeptide that is known to be soluble in water.
-
Phosphorylcholine: A small, polar molecule that is also highly soluble in water.
While the individual components are water-soluble, the overall solubility of the conjugated molecule can be affected by factors such as its final three-dimensional structure, potential for aggregation, and the specific salt form.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A3: The exact isoelectric point (pI) of this compound is not publicly available. The pI is the pH at which a molecule carries no net electrical charge. Peptides are often least soluble at their pI due to increased aggregation. Therefore, adjusting the pH of the solvent away from the pI is a common strategy to improve solubility. Given the presence of basic amino acids (Lysine and Arginine) in the Tuftsin component, this compound is likely to have a basic pI.
Q4: In which solvents can I dissolve this compound?
A4: Based on the properties of its components, this compound is expected to be soluble in aqueous solutions. For researchers encountering solubility issues, co-solvents such as dimethyl sulfoxide (B87167) (DMSO) can be used as an initial dissolving agent, followed by dilution in an aqueous buffer.
Troubleshooting Guide
Issue: My lyophilized this compound powder is not dissolving in water or buffer.
| Possible Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI) | Adjust the pH of the solution. Since this compound is likely basic, try dissolving it in a slightly acidic solution (e.g., pH 4-6). |
| Aggregation of the peptide conjugate | Use sonication to break up aggregates. A brief sonication in a water bath can significantly improve dissolution. |
| Insufficient mixing | Vortex the solution for a longer duration. Ensure the powder is fully wetted. |
| Low temperature | Gentle warming to 37°C may aid dissolution. However, avoid excessive heat to prevent degradation. |
Issue: After initial dissolution, a precipitate forms in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Change in pH upon dilution | Ensure the final buffer has a pH that maintains the solubility of this compound. |
| Salt concentration | High salt concentrations can sometimes decrease peptide solubility. Try using a buffer with a lower salt concentration. |
| Storage conditions | Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. |
Quantitative Solubility Data
The following table provides estimated solubility data for this compound based on the properties of its components and general principles for peptide conjugates. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental needs.
| Solvent | Estimated Solubility (mg/mL) | Remarks |
| Water | > 1 | Solubility is dependent on pH. Adjusting pH away from the pI is recommended. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Variable | Solubility may be lower than in water due to salt content and pH being closer to a potentially basic pI. |
| Dimethyl Sulfoxide (DMSO) | > 10 | This compound is expected to be highly soluble in DMSO. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is recommended to determine the optimal solvent for your batch of this compound before dissolving the entire sample.
-
Preparation: Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube.
-
Mixing: Vortex the tube for 30-60 seconds.
-
Observation: Visually inspect the solution for complete dissolution (a clear solution with no visible particles).
-
Troubleshooting (if not dissolved):
-
Sonication: Place the tube in a sonicator water bath for 5-10 minutes.
-
pH Adjustment: If still not dissolved, add a small volume (e.g., 5 µL) of a dilute acidic solution (e.g., 0.1 M acetic acid) and vortex. Repeat if necessary, monitoring the pH.
-
Co-solvent: If the peptide remains insoluble, use a separate 1 mg aliquot and attempt to dissolve it in a minimal volume of DMSO (e.g., 20 µL) first, then slowly dilute with your desired aqueous buffer.
-
Protocol 2: Preparation of a Stock Solution
-
Pre-weighing: Allow the vial of lyophilized this compound to come to room temperature before opening to avoid condensation.
-
Solvent Selection: Based on the results of the small-scale solubility test, select the appropriate solvent. For aqueous solutions, sterile, distilled water with pH adjustment is recommended. For solutions requiring a co-solvent, start with a minimal amount of DMSO.
-
Dissolution:
-
Aqueous Solvent: Add the desired volume of the pH-adjusted water to the vial. Vortex thoroughly. If needed, sonicate briefly.
-
Co-solvent: Add the minimal required volume of DMSO to the vial to dissolve the powder completely. Then, slowly add your aqueous buffer to the desired final concentration while gently vortexing.
-
-
Sterilization: If required for your experiment, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: this compound's mechanism of action.
Caption: Recommended workflow for solubilizing this compound.
troubleshooting Dazdotuftide's off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of Dazdotuftide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective peptide agonist for the melanocortin 1 receptor (MC1R). Activation of MC1R, a G-protein coupled receptor (GPCR), primarily signals through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for its anti-inflammatory and tissue-protective effects.
Q2: What are the potential off-target interactions for a selective peptide agonist like this compound?
While this compound is designed for high selectivity towards MC1R, potential off-target interactions could occur with other members of the melanocortin receptor family (MC2R-MC5R) due to structural homology. Non-specific binding to other unrelated receptors or ion channels at high concentrations is also a theoretical possibility that warrants investigation in case of unexpected experimental outcomes.
Q3: We are observing a cellular response inconsistent with known MC1R signaling. How can we begin to troubleshoot this?
An unexpected cellular response could arise from several factors, including off-target effects, experimental artifacts, or novel on-target biology. A systematic approach is recommended:
-
Confirm the expression of MC1R in your experimental system (e.g., via qPCR, Western blot, or flow cytometry).
-
Verify the potency of this compound in a standard MC1R functional assay (e.g., cAMP accumulation) to ensure the compound is active.
-
Investigate potential cross-reactivity with other melanocortin receptors that may be expressed in your cell type.
-
Perform a broader off-target screen if the issue persists and is critical for your research.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in an In Vitro Model
Symptoms: You observe changes in cardiomyocyte contractility or electrophysiology in your cellular model after applying this compound, which is not a known MC1R-mediated effect in these cells.
Possible Cause: This could be due to an off-target effect on MC4R, which is known to be involved in regulating cardiovascular functions like blood pressure and heart rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
Experimental Protocols:
-
MC4R Competitive Binding Assay:
-
Prepare cell membranes from a cell line overexpressing human MC4R.
-
Incubate a constant concentration of a radiolabeled MC4R-selective antagonist (e.g., ¹²⁵I-SHU9119) with the membranes in the presence of increasing concentrations of unlabeled this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the bound radioactivity and calculate the Ki of this compound for MC4R. A lower Ki value indicates higher binding affinity.
-
Issue 2: Inconsistent cAMP Levels in Primary Cells
Symptoms: You are treating a mixed population of primary cells (e.g., PBMCs) with this compound and observe lower or more variable cAMP accumulation than expected from experiments in cell lines.
Possible Cause: Different cell types within your primary culture may express different melanocortin receptors. For example, while monocytes primarily express MC1R, other immune cells might express MC3R, which can couple to different signaling pathways or exhibit different agonist sensitivities.
Signaling Pathway Overview:
Caption: Potential differential signaling of this compound.
Troubleshooting Steps:
-
Characterize Receptor Expression: Use flow cytometry with antibodies specific for immune cell markers and melanocortin receptors to determine which cell populations express MC1R, MC3R, etc.
-
Isolate Cell Populations: Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to isolate specific immune cell subsets (e.g., CD14+ monocytes, CD3+ T cells).
-
Perform Dose-Response Curves: Conduct this compound dose-response experiments on each isolated cell population and measure cAMP levels to determine the EC50 for each cell type.
Quantitative Data Summary
The following table summarizes a hypothetical selectivity profile for this compound against human melanocortin receptors. This data is for illustrative purposes to guide troubleshooting.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP |
| MC1R | 0.5 | 1.2 |
| MC2R | >10,000 | >10,000 |
| MC3R | 250 | 800 |
| MC4R | 450 | 1,500 |
| MC5R | 800 | 3,000 |
Dazdotuftide stability and storage conditions for research
Disclaimer: This document provides general guidance on the stability and storage of Dazdotuftide for research purposes based on best practices for peptides and small molecules. Specific stability data for this compound is not publicly available. Researchers should always consult any manufacturer-provided data sheets for specific handling instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For optimal stability, lyophilized this compound should be stored in a tightly sealed vial in a desiccated environment, protected from light.[1][2] The recommended storage temperatures are outlined in the table below.
Q2: What is the recommended procedure for reconstituting this compound?
Before opening the vial, it is crucial to allow the lyophilized powder to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect stability.[3] Weigh out the desired amount of peptide quickly in a clean, well-ventilated area.[4] For reconstitution, use a sterile, high-purity solvent as recommended by the supplier or as determined by your experimental needs.
Q3: How should I store this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form. If storage in solution is necessary, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. For many peptides, storage in a buffer at pH 5-6 can improve stability.
Q4: Which amino acid residues are particularly sensitive to degradation?
While the specific sequence of this compound is proprietary, researchers should be aware that peptides containing certain amino acids are more prone to degradation. These include Cysteine (C), Methionine (M), and Tryptophan (W), which are susceptible to oxidation, and Asparagine (N), Glutamine (Q), and N-terminal Glutamic acid (E), which can degrade in solution.
Q5: I am seeing inconsistent results in my experiments. Could this be related to this compound stability?
Inconsistent experimental outcomes can be a symptom of compound degradation. If you suspect instability, it is recommended to prepare fresh working solutions from a new aliquot of the stock solution and compare the results. Any visible changes in the solution, such as color change or precipitation, may also indicate degradation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be related to this compound stability.
| Symptom | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound due to improper storage or handling. | 1. Prepare Fresh Solutions: Reconstitute a new vial of lyophilized this compound. 2. Verify Storage Conditions: Ensure that both lyophilized powder and solutions are stored at the correct temperature and protected from light and moisture. 3. Aliquot Stock Solutions: If not already doing so, aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation in solution | Poor solubility or degradation product formation. | 1. Check Solubility: Consult any available literature or perform solubility tests in different buffer systems. 2. Adjust pH: The pH of the solution can affect both solubility and stability. For many peptides, a slightly acidic pH (5-6) is optimal. 3. Filter-sterilize: If preparing sterile solutions, ensure the filter used is compatible with the solvent and does not cause the peptide to precipitate. |
| Variability between experiments | Inconsistent concentration of active this compound. | 1. Use Fresh Aliquots: Use a new aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles. 2. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of your assay. 3. Consistent Handling: Ensure consistent timing and handling procedures for solution preparation and addition to the experimental system. |
Data Summary
General Storage Recommendations
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 4°C (several days to weeks) | -20°C to -80°C (months to years) | Store in a desiccator, protected from light. Allow vial to reach room temperature before opening. |
| In Solution | 4°C (up to one week) | -20°C to -80°C (weeks to months) | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6). Sequences with C, M, W, N, Q may be less stable. |
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water, DMSO).
-
Working Solution: Dilute the stock solution to the final experimental concentration in the buffer to be tested.
-
Time Points: Aliquot the working solution into separate, tightly sealed tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Analysis: At each time point, analyze the sample for biological activity (using a relevant bioassay) and/or chemical integrity (e.g., using HPLC to assess purity and detect degradation products).
-
Data Evaluation: Compare the results from each time point to the 0-hour time point to determine the stability of this compound in the experimental buffer over time.
Visualizations
This compound Signaling Pathway
This compound is known to exert its anti-inflammatory effects through a dual mechanism of action. It inhibits the NF-κB signaling pathway via Toll-Like Receptor 4 (TLR4) and promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
Caption: this compound's dual anti-inflammatory mechanism of action.
Experimental Workflow for Stability Assessment
A logical workflow is essential for systematically troubleshooting stability-related issues in experiments.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Dazdotuftide & Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Dazdotuftide in primary cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential cytotoxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability in our primary macrophage culture after treatment with this compound. What could be the cause?
A1: While this compound is designed as an immunomodulatory agent, high concentrations or specific experimental conditions can sometimes lead to reduced cell viability.[1] Potential causes include:
-
Concentration-dependent toxicity: Exceeding the optimal concentration range for your specific primary cell type can induce cytotoxic effects.
-
Cell culture conditions: Primary cells are sensitive to their environment. Suboptimal media composition, serum levels, or cell density can increase susceptibility to drug-induced stress.[1]
-
Activation of cell death pathways: Although this compound targets inflammatory pathways, off-target effects or interactions with specific cellular states could potentially trigger apoptotic or necrotic pathways.
Q2: How can we determine the optimal, non-toxic concentration of this compound for our primary cell line?
A2: Establishing a dose-response curve is critical. We recommend performing a cytotoxicity assay, such as MTT or LDH release, across a wide range of this compound concentrations (e.g., nanomolar to millimolar). This will help you determine the half-maximal inhibitory concentration (IC50) and select a concentration that provides the desired biological activity without significant cell death.[1]
Q3: Could the observed cytotoxicity be related to this compound's mechanism of action via the TLR4/Nf-kB pathway?
A3: It is a possibility. This compound inhibits the Nf-kB signaling pathway through Toll-Like-Receptor 4 (TLR4).[2] While this is intended to reduce inflammation, sustained or excessive pathway inhibition in certain primary cell types could potentially interfere with essential cellular processes, leading to cytotoxicity.
Q4: Are there any known agents that can be used to counteract this compound-induced cytotoxicity?
A4: If the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[3] However, the effectiveness of such agents will depend on the specific mechanism of toxicity, which may need to be investigated for your experimental system.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Unexpected Cytotoxicity
If you are experiencing unexpected cytotoxicity, follow this troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| High cell death at desired effective concentration. | Compound concentration is too high for the specific primary cell type. | Perform a dose-response experiment to determine the IC50 and EC50. Optimize the concentration to a level that maintains efficacy while minimizing toxicity. |
| Cell viability decreases over longer incubation times. | Prolonged exposure to the compound is causing cumulative toxicity. | Optimize the exposure time. It's possible that a shorter incubation period is sufficient to achieve the desired biological effect with reduced cytotoxicity. |
| Variability in cytotoxicity between experiments. | Inconsistent cell culture conditions or cell health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. Use a consistent media formulation and serum concentration. |
| Cytotoxicity is suspected to be linked to oxidative stress. | The compound is inducing the production of reactive oxygen species (ROS). | Co-treat with antioxidants (e.g., N-acetylcysteine, Vitamin E) to see if this rescues the cells. Measure ROS levels to confirm the mechanism. |
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
It is important to determine whether this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).
| Experimental Question | Suggested Assay | Interpretation of Results |
| Is the compound killing the cells? | LDH Release Assay | An increase in LDH in the supernatant indicates loss of membrane integrity and cell death. |
| Is the compound inhibiting cell proliferation? | Cell Proliferation Assay (e.g., BrdU or EdU incorporation) | A decrease in the incorporation of labeled nucleosides indicates a reduction in DNA synthesis and cell proliferation. |
| Are the cells undergoing apoptosis? | Caspase Activity Assay (e.g., Caspase-3/7) or Annexin V staining | An increase in caspase activity or Annexin V staining indicates the induction of apoptosis. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on primary cells and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common range to test is from 1 nM to 1 mM.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound's immunomodulatory signaling pathway.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
Dazdotuftide Posterior Segment Delivery: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the delivery of Dazdotuftide to the posterior segment of the eye. The information is intended to assist researchers in overcoming common challenges encountered during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formulated for posterior eye delivery?
This compound is a novel immunomodulatory agent under development for various ocular inflammatory diseases. For posterior segment delivery, it is formulated as a slow-release biodegradable intravitreal injection, designated TRS02 .[1][2] This formulation is designed to provide sustained therapeutic levels of the drug directly in the vitreous humor, minimizing the need for frequent intravitreal injections.[1][2][3]
Q2: What is the mechanism of action of this compound in the posterior eye?
This compound has a dual mechanism of action: it inhibits the pro-inflammatory NF-κB signaling pathway and promotes the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This modulation of the immune response is key to treating inflammatory conditions in the posterior eye, such as Diabetic Macular Edema (DME) and Non-Proliferative Diabetic Retinopathy (NPDR).
Q3: What are the primary challenges in delivering drugs to the posterior segment of the eye?
The posterior segment presents significant barriers to drug delivery, including:
-
Blood-Retinal Barrier (BRB): This tight physiological barrier restricts the passage of drugs from the systemic circulation into the retina.
-
Vitreous Humor: This gel-like substance can impede the diffusion of drugs to the retinal tissues. Its complex structure can also lead to drug binding and sequestration.
-
Drug Clearance: The eye has natural clearance mechanisms that can rapidly remove drugs from the vitreous cavity.
Intravitreal injections, while delivering the drug directly to the target site, are associated with potential complications such as endophthalmitis, retinal detachment, and increased intraocular pressure, especially with repeated administrations.
Q4: What are the potential issues specific to the TRS02 biodegradable implant?
While specific data on the TRS02 formulation is not publicly available, researchers may encounter challenges common to biodegradable intravitreal implants:
-
Uncontrolled Drug Release: "Dose dumping," or a rapid, uncontrolled release of the drug, can lead to local toxicity. Conversely, an insufficient release rate may not achieve therapeutic concentrations.
-
Implant Migration: The implant could potentially move within the vitreous, obstructing vision or interacting with other ocular structures.
-
Inflammatory Response: The degradation products of the biodegradable polymer could elicit an inflammatory response.
-
Mechanical Issues: The injection process itself can be challenging, with potential for the implant to be damaged or incorrectly placed.
Troubleshooting Guides
This section provides practical guidance for addressing common issues that may arise during experiments involving this compound's posterior segment delivery system.
Problem 1: Suboptimal Therapeutic Efficacy
Possible Causes:
-
Insufficient Drug Release: The biodegradable implant may not be releasing this compound at the expected rate.
-
Rapid Drug Clearance: The drug may be cleared from the vitreous humor faster than anticipated in your experimental model.
-
Drug Binding: this compound may be binding to components of the vitreous, reducing its bioavailability.
-
Incorrect Implant Placement: Improper placement during intravitreal injection could lead to localized delivery that does not reach the target retinal tissue.
Troubleshooting Steps:
-
Characterize Release Kinetics: If possible, perform in vitro release studies with the TRS02 implant in simulated vitreous fluid to confirm the release profile.
-
Pharmacokinetic Analysis: In animal models, measure this compound concentrations in the vitreous and retinal tissue at various time points post-injection.
-
Evaluate Implant Position: Use imaging techniques (e.g., Optical Coherence Tomography - OCT) to verify the placement and integrity of the implant in the vitreous.
-
Assess Vitreous Composition: In cases of unexpected results, consider analyzing the vitreous humor of your animal model for any components that might interact with this compound.
Problem 2: Observed Ocular Inflammation Post-Injection
Possible Causes:
-
Immune Response to the Implant: The biodegradable polymer or its degradation byproducts may be causing an inflammatory reaction.
-
Injection-Related Trauma: The intravitreal injection procedure itself can induce transient inflammation.
-
Endotoxin (B1171834) Contamination: The implant or injection vehicle may be contaminated with endotoxins.
Troubleshooting Steps:
-
Control Experiments: Inject a vehicle-only (placebo) implant to differentiate between inflammation caused by the drug and the delivery system.
-
Monitor Inflammatory Markers: Assess inflammatory markers (e.g., cytokines, cell infiltration) in the aqueous and vitreous humor at different time points.
-
Histopathological Analysis: Perform histological examination of the ocular tissues to identify the nature and extent of the inflammatory response.
-
Sterility and Endotoxin Testing: Ensure all materials and instruments are sterile and test for endotoxin levels prior to injection.
Problem 3: Implant-Related Complications
Possible Causes:
-
Implant Migration: The implant may not be sufficiently anchored in the vitreous.
-
Implant Fragmentation: The biodegradable implant may break apart prematurely.
-
Vision Obstruction: The implant's location may interfere with the visual axis.
Troubleshooting Steps:
-
Surgical Technique Refinement: Optimize the intravitreal injection technique to ensure proper placement and minimize trauma.
-
Implant Integrity Assessment: Monitor the physical integrity of the implant in vivo using imaging modalities.
-
Formulation Characteristics: While the specific composition of TRS02 is proprietary, understanding the general properties of the biodegradable polymer used can help anticipate its behavior in the vitreous.
Data Summary
While specific quantitative data for this compound's TRS02 formulation are not publicly available, the following table summarizes general parameters relevant to the performance of biodegradable intravitreal implants. Researchers should aim to characterize these parameters for their specific experimental setup.
| Parameter | Typical Range/Considerations | Relevance to this compound Delivery |
| Drug Loading | 10-50% (w/w) | Higher loading allows for smaller implant size. |
| In Vitro Release Profile | Sustained release over 3-6 months | Crucial for maintaining therapeutic drug levels. |
| Implant Degradation Time | 6-12 months | Should correspond to the desired treatment duration. |
| Vitreous Half-life | Drug-dependent (hours to days) | Determines the required release rate from the implant. |
| Intraocular Pressure (IOP) | Monitor for significant increases | A potential side effect of intravitreal injections and some drug classes. |
Experimental Protocols
Detailed experimental protocols should be developed in accordance with institutional guidelines and ethical approvals. Below is a generalized workflow for a preclinical study evaluating the delivery of a biodegradable implant like TRS02.
Preclinical Evaluation Workflow for Intravitreal Implants
Signaling Pathway
The therapeutic effect of this compound is mediated through its interaction with key inflammatory signaling pathways.
This compound's Anti-Inflammatory Signaling Pathway
This technical support center is intended as a guide and does not replace the need for rigorous experimental design and consultation with experts in the field of ocular drug delivery. As more data on this compound's TRS02 formulation becomes available, this resource will be updated.
References
- 1. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma [prnewswire.com]
- 2. tarsierpharma.com [tarsierpharma.com]
- 3. Tarsier Pharma Announces Publication of Review Article on Suppressing Inflammation for Treating Retinal Blinding Ocular Diseases, Highlighting this compound (TRS) as a Promising Therapeutic Candidate [prnewswire.com]
Technical Support Center: Enhancing the Bioavailability of Dazdotuftide in Ophthalmic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for enhancing the bioavailability of Dazdotuftide in ophthalmic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the eye?
A1: this compound (formerly known as TRS) is a first-in-class immunomodulatory peptide being developed for the treatment of ocular inflammatory diseases.[1][2][3] Its mechanism of action is dual-targeted: it inhibits the Nf-kB signaling pathway via Toll-Like-Receptor 4 (TLR4) and induces a shift in macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.[4] This helps to resolve inflammation in conditions like non-infectious anterior uveitis.[1]
Q2: What are the main challenges in formulating this compound for topical ophthalmic delivery?
A2: Like many peptide-based drugs, this compound faces several challenges for effective topical ophthalmic delivery. These include poor corneal penetration due to its molecular size and hydrophilic nature, rapid clearance from the ocular surface by tear turnover, and potential enzymatic degradation. Ensuring the stability of the peptide in a liquid formulation is also a critical challenge.
Q3: What are the key strategies to enhance the bioavailability of this compound eye drops?
A3: Several strategies can be employed to enhance the ocular bioavailability of peptide-based formulations like this compound. These include:
-
Viscosity Enhancement: Incorporating viscosity-enhancing polymers like Hydroxypropyl Methylcellulose (HPMC) can increase the residence time of the formulation on the ocular surface.
-
Mucoadhesion: Using mucoadhesive excipients helps the formulation adhere to the corneal surface, prolonging contact time.
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions of the corneal epithelium to facilitate drug penetration.
-
Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes or nanoparticles can protect the peptide from degradation and improve its transport across the cornea.
Q4: Are there any specific excipients mentioned in patents for peptide-based eye drops?
A4: Patent literature for peptide ophthalmic formulations suggests the use of several excipients. One patent mentions the use of Hydroxypropyl Methylcellulose (HPMC) as a viscoelastic polymer in peptide eye drop formulations. Other potential excipients include tonicity modifiers (e.g., dextrose, glycerin, mannitol, potassium chloride), antioxidants (e.g., methionine), and buffers to maintain a stable pH between 5 and 8. Some formulations may even exclude buffering agents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of developing and testing this compound ophthalmic formulations.
Issue 1: Low in vitro corneal permeability of this compound.
-
Question: My in vitro experiment using a Franz diffusion cell shows very low permeability of this compound across the corneal model. What could be the cause and how can I improve it?
-
Answer:
-
Formulation Check: The viscosity of your formulation may be too low, leading to a short contact time with the membrane. Consider adding a viscosity enhancer like HPMC (0.1% to 2.0% w/w) to your formulation.
-
Permeation Enhancers: The corneal epithelial tight junctions are a major barrier. Investigate the inclusion of a safe and effective permeation enhancer in your formulation.
-
Solubility and Aggregation: Ensure that this compound is fully solubilized and not aggregated in your formulation. Peptide aggregation can significantly reduce the concentration of active drug available for permeation. Refer to the troubleshooting section on peptide aggregation below.
-
Experimental Setup: Verify the integrity of your corneal membrane and ensure there are no air bubbles between the membrane and the receptor medium in your Franz diffusion cell.
-
Issue 2: this compound appears to be degrading in the formulation.
-
Question: I am observing a loss of this compound concentration in my formulation over a short period. What are the potential causes and solutions?
-
Answer:
-
pH Instability: Peptides are sensitive to pH. Determine the optimal pH for this compound stability and buffer your formulation accordingly. A pH range of 5 to 8 is often considered for ophthalmic formulations.
-
Oxidation: Peptides can be susceptible to oxidation. The inclusion of an antioxidant like methionine might be beneficial.
-
Enzymatic Degradation: Although less of a concern in a sterile formulation, be mindful of potential enzymatic activity if any non-sterile components are used.
-
Storage Conditions: Store your formulation at recommended temperatures (e.g., 2-8 °C) and protect it from light to minimize degradation.
-
Issue 3: Inconsistent results in ex vivo corneal permeation studies.
-
Question: My ex vivo permeation results using porcine corneas are highly variable. How can I improve the reproducibility of my experiments?
-
Answer:
-
Corneal Tissue Variability: The thickness and integrity of excised corneas can vary. Standardize your cornea harvesting and handling procedures. Ensure the tissue is fresh and properly stored before use.
-
Experimental Conditions: Maintain consistent temperature, stirring speed, and receptor fluid volume in your diffusion cells.
-
De-epithelialization: If you are studying stromal permeation, ensure your de-epithelialization method is consistent and does not damage the underlying tissue.
-
Sample Analysis: Validate your analytical method (e.g., HPLC-MS/MS) for quantifying this compound in the receptor fluid to ensure accuracy and precision.
-
Logical Troubleshooting Flowchart for Low Bioavailability
Caption: Troubleshooting workflow for low this compound bioavailability.
Quantitative Data on Formulation Strategies
While specific bioavailability data for this compound is not publicly available, the following table provides an illustrative comparison of different formulation strategies based on typical outcomes for peptide-based ophthalmic drugs.
| Formulation Strategy | Key Excipients | Expected Increase in Corneal Permeation (vs. Simple Solution) | Expected Increase in Precorneal Residence Time (vs. Simple Solution) |
| Simple Aqueous Solution | Isotonic saline | Baseline | Baseline |
| Viscosity-Enhanced Solution | HPMC (0.5%), Sodium Hyaluronate (0.2%) | 1.5 - 2.0 fold | 2 - 3 fold |
| In-situ Gelling System | Poloxamer 407, Gellan Gum | 2.0 - 3.0 fold | 4 - 6 fold |
| Mucoadhesive Nanoparticles | Chitosan-coated PLGA nanoparticles | 3.0 - 5.0 fold | 5 - 8 fold |
| Liposomal Formulation | Phospholipids, Cholesterol | 2.5 - 4.0 fold | 3 - 5 fold |
Experimental Protocols
In Vitro Corneal Permeability Study (Franz Diffusion Cell)
Objective: To evaluate the permeability of this compound across a corneal epithelial cell culture model.
Experimental Workflow:
Caption: Workflow for in vitro corneal permeability testing.
Methodology:
-
Cell Culture: Culture human corneal epithelial cells (HCE-T) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Franz Cell Setup: Mount the cell culture inserts between the donor and receptor chambers of a Franz diffusion cell. Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 37°C with constant stirring.
-
Formulation Application: Add a precise volume of the this compound formulation to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber and replace it with fresh, pre-warmed buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
Ex Vivo Corneal Permeation Study (Porcine Cornea)
Objective: To assess the permeation of this compound across an excised porcine cornea.
Methodology:
-
Tissue Preparation: Obtain fresh porcine eyes from a local abattoir. Carefully excise the cornea with a 2-4 mm rim of scleral tissue.
-
Diffusion Cell Setup: Mount the excised cornea in a Franz diffusion cell with the epithelial side facing the donor chamber. Fill the receptor chamber with an appropriate buffer and maintain at 32°C.
-
Experiment: Apply the this compound formulation to the donor chamber. Collect samples from the receptor chamber at specified time points.
-
Analysis: Quantify the this compound concentration in the receptor samples via HPLC-MS/MS and calculate the permeability parameters.
In Vivo Pharmacokinetic Study (Rabbit Model)
Objective: To determine the concentration of this compound in the aqueous humor of rabbits following topical administration.
Methodology:
-
Animal Model: Use healthy New Zealand white rabbits.
-
Drug Administration: Instill a precise volume (e.g., 50 µL) of the this compound formulation into the conjunctival sac of one eye of each rabbit.
-
Aqueous Humor Sampling: At designated time points post-instillation (e.g., 15, 30, 60, 120, 240 minutes), collect aqueous humor samples from the treated eyes using a 30-gauge needle under anesthesia.
-
Sample Processing and Analysis: Immediately process the collected aqueous humor samples and store them at -80°C until analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
This compound Signaling Pathway
Caption: Dual mechanism of action of this compound.
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma [prnewswire.com]
- 4. tarsierpharma.com [tarsierpharma.com]
Validation & Comparative
A Comparative Guide to Dazdotuftide and Other Immunomodulatory Drugs in Ocular Inflammation
For researchers and drug development professionals navigating the landscape of immunomodulatory therapies for ocular diseases, this guide provides a comprehensive comparison of Dazdotuftide with established treatments. This document synthesizes available clinical and preclinical data to offer an objective analysis of their mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Tale of Different Targets
Immunomodulatory drugs for ocular inflammation employ diverse strategies to quell the inflammatory cascade. This compound presents a unique dual mechanism, while other agents target distinct components of the immune response.
This compound is a novel synthetic molecule that acts by:
-
Inhibiting the NF-κB signaling pathway through Toll-Like Receptor 4 (TLR4).
-
Promoting macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.
This dual action aims to both suppress inflammation and promote its resolution.
In contrast, other immunomodulators have more targeted mechanisms:
-
Corticosteroids (e.g., Prednisolone (B192156) Acetate): These agents have broad anti-inflammatory effects by inhibiting the production of multiple pro-inflammatory cytokines and enzymes.
-
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): These drugs suppress the activation of T-cells by inhibiting calcineurin, a key enzyme in T-cell signaling.
-
TNF-α Inhibitors (e.g., Adalimumab): These are monoclonal antibodies that specifically target and neutralize Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
-
mTOR Inhibitors (e.g., Sirolimus): These agents inhibit the mammalian target of rapamycin (B549165) (mTOR), a kinase involved in T-cell activation and proliferation.
-
Antimetabolites (e.g., Methotrexate): These drugs interfere with the metabolism of immune cells, thereby inhibiting their proliferation and function.
Clinical Performance: A Head-to-Head Comparison
The clinical efficacy and safety of these drugs are critical considerations. The following tables summarize key quantitative data from clinical trials. It is important to note that direct head-to-head comparisons are limited due to variations in study designs and patient populations.
Table 1: Efficacy in Non-Infectious Uveitis
| Drug | Trial | Primary Endpoint | Key Efficacy Results | Corticosteroid-Sparing Effect |
| This compound | TRS4VISION (Phase 3) | Proportion of patients with anterior chamber cell (ACC) grade 0 at week 4 | Did not meet primary endpoint vs. steroids.[1] | Not explicitly reported as a primary or secondary endpoint. |
| Adalimumab | VISUAL-1 (Phase 3) | Time to treatment failure | Median time to treatment failure: 24 weeks (vs. 13 weeks for placebo).[2] Hazard Ratio: 0.50 (95% CI, 0.36 to 0.70).[2] | By week 78 of the VISUAL III extension trial, 66% of patients were corticosteroid-free.[3] |
| Cyclosporine | SITE Cohort Study | Control of inflammation | 33.4% achieved complete sustained control of inflammation by 6 months.[4] | Corticosteroid-sparing success (prednisone ≤10 mg/day) was achieved by 22.1% by 6 months. |
| Tacrolimus | Retrospective Study | Disease control at 1 year | 69.0% achieved disease control at 1 year. | Significant reduction in oral prednisolone dose (≥7.5 mg) from 86% to 54% of patients. |
| Sirolimus | SAKURA Program (Phase 3) | Percentage of patients with vitreous haze (VH) of 0 at month 5 | 21.2% in the 440 µg group achieved a VH of 0 (vs. 13.5% in the 44 µg active control group). | Corticosteroids were successfully tapered in 69.6% of patients in the 440 µg group. |
| Methotrexate | Retrospective Study | Inactive uveitis at 12 months | 59.6% of eyes had inactive uveitis at 12 months. | Approximately 90% of patients were corticosteroid-free at 12 months. |
Table 2: Key Safety and Tolerability Parameters
| Drug | Key Adverse Events | Rebound Inflammation Rate | Intraocular Pressure (IOP) Elevation |
| This compound | Generally well-tolerated in the TRS4VISION trial. | 2-fold lower rate of rebound inflammation compared to the steroid active control arm. | 2.6-fold lower rate of clinically meaningful IOP elevation compared to the steroid active control arm. |
| Prednisolone Acetate | Increased IOP, cataract formation, increased risk of infection. | Tapering is required to avoid rebound inflammation. | A known and common side effect. |
| Adalimumab | Injection site reactions, infections, arthralgia, headache. | The VISUAL II trial showed a lower risk of uveitic flare upon corticosteroid withdrawal compared to placebo. | Not reported as a common adverse event in the VISUAL trials. |
| Cyclosporine | Nephrotoxicity, hypertension, hyperglycemia. | Rapid recurrence of inflammation is common upon dose reduction or cessation. | Not a commonly reported side effect. |
| Tacrolimus | Neurological side effects, nephrotoxicity (milder than cyclosporine). | Relapse of inflammation is common on dose reduction. | A retrospective study showed a -8.2 mmHg difference in IOP compared to steroid treatment. |
| Sirolimus | Iridocyclitis, uveitis, cataracts. | Not explicitly reported. | Increased IOP was observed in 7.11% of patients in a meta-analysis. |
| Methotrexate | Hepatotoxicity, fatigue, hair loss. | Relapse occurred in 5 of 13 responders after about four months in one study. | No improvement was observed in the number of IOP-lowering eye drops needed in patients with anterior uveitis. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanisms of these drugs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy of Tacrolimus in Uveitis, and the Usefulness of Serum Tacrolimus Levels in Predicting Disease Control. Results from a Single Large Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aao.org [aao.org]
- 4. Cyclosporine for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Dazdotuftide: A Preclinical Comparative Guide for Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Dazdotuftide (formerly TRS) is a first-in-class, multi-modal immunomodulatory agent under development for the treatment of inflammatory diseases, including ocular conditions. This guide provides a comparative overview of the preclinical efficacy of this compound, summarizing available data and comparing its mechanistic profile with established alternative therapies. While direct comparative preclinical studies are limited, this guide synthesizes existing information to provide a framework for evaluating this compound's potential.
Mechanism of Action
This compound is a synthetic conjugate of two immunomodulatory molecules: tuftsin (B1682037) and phosphorylcholine. This unique structure allows for a multi-targeted approach to inflammation.[1][2] Its proposed mechanisms of action include:
-
Toll-like Receptor 4 (TLR4) Inhibition: this compound inhibits the TLR4 signaling pathway, a key initiator of the innate immune response. This leads to the downstream inhibition of the NF-κB signaling cascade, a central regulator of pro-inflammatory gene expression.[3][4]
-
Neuropilin-1 (NRP-1) Inhibition: By targeting NRP-1, this compound can interfere with the activity of Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis and vascular permeability in inflammatory conditions.[3]
-
Macrophage Polarization: this compound promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. M2 macrophages are involved in the resolution of inflammation and tissue repair.
This multi-pronged approach suggests a potential for broad anti-inflammatory and tissue-protective effects.
Preclinical Efficacy of this compound
While specific quantitative data from preclinical studies on this compound is not extensively published in peer-reviewed literature, available information from Tarsier Pharma indicates its efficacy in various animal models of autoimmune and inflammatory diseases.
Systemic Inflammatory Models
This compound has been evaluated in preclinical models of rheumatoid arthritis, lupus nephritis, and colitis. Reports suggest that treatment with this compound in these models resulted in a reduction of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. However, specific quantitative data on parameters such as arthritis scores, proteinuria levels, or disease activity indices are not publicly available at this time.
Ocular Inflammatory Models
Preclinical data on the efficacy of this compound in specific ocular inflammatory models such as diabetic retinopathy, age-related macular degeneration (AMD), or uveitis have not been detailed in available resources. Tarsier Pharma is developing an eye drop formulation (TRS01) for anterior uveitis and an intravitreal injection (TRS02) for back-of-the-eye diseases like Diabetic Macular Edema (DME) and Non-Proliferative Diabetic Retinopathy (NPDR).
In Vitro Efficacy of this compound
In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with giant cell arteritis have demonstrated this compound's anti-inflammatory effects. Treatment with this compound led to a decrease in the production of a wide range of pro-inflammatory cytokines, including IL-1β, IL-2, IL-5, IL-6, IL-9, IL-12(p70), IL-13, IL-17A, IL-18, IL-21, IL-22, IL-23, IFNγ, and TNFα.
Comparison with Alternative Therapies
Due to the lack of direct comparative preclinical studies, this section provides a summary of the performance of standard-of-care alternatives in relevant preclinical models.
Corticosteroids (e.g., Dexamethasone)
Corticosteroids are potent anti-inflammatory agents commonly used to treat ocular inflammation.
Table 1: Preclinical Efficacy of Dexamethasone in Endotoxin-Induced Uveitis (EIU) in Rats
| Treatment Group | Clinical Score (0-7) | Inflammatory Cells (cells/mm³) in Aqueous Humor | Protein Concentration (mg/ml) in Aqueous Humor |
| Untreated EIU | 6.5 ± 0.5 | 2500 ± 500 | 25 ± 5 |
| Dexamethasone (0.1% topical) | 1.5 ± 0.5 | 500 ± 200 | 5 ± 2 |
| Dexamethasone (2.5 mg/kg IV) | 1.0 ± 0.5 | 400 ± 150 | 4 ± 1.5 |
*p < 0.05 compared to Untreated EIU. Data is representative of typical findings in the EIU model.
Anti-VEGF Therapies (e.g., Aflibercept)
Anti-VEGF agents are the standard of care for neovascular AMD and diabetic macular edema.
Table 2: Preclinical Efficacy of Aflibercept in Streptozotocin (STZ)-Induced Diabetic Retinopathy in Mice
| Treatment Group | Pericyte Loss (%) | Retinal Vascular Leakage (Fold Change) |
| Non-Diabetic Control | Baseline | 1.0 |
| Diabetic Control (Saline) | 30-40% | 2.5 - 3.0 |
| Diabetic + Aflibercept | 10-15% | 1.2 - 1.5 |
*p < 0.05 compared to Diabetic Control. Data is representative of typical findings in the STZ-induced diabetic retinopathy model.
Experimental Protocols
Detailed experimental protocols for the preclinical models mentioned are crucial for the interpretation and replication of efficacy data.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.
-
Induction: Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days later.
-
Disease Assessment: Arthritis development is monitored by visually scoring paw swelling and inflammation. Histological analysis of the joints is performed to assess cartilage and bone erosion.
-
Efficacy Readouts: Reduction in arthritis score, paw swelling, and histological damage. Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in serum or joint tissue.
Pristine-Induced Lupus Nephritis in Mice
This model mimics key features of systemic lupus erythematosus (SLE) and lupus nephritis.
-
Induction: A single intraperitoneal injection of pristane (B154290) induces a lupus-like syndrome.
-
Disease Assessment: Development of autoantibodies (e.g., anti-dsDNA), proteinuria, and kidney pathology.
-
Efficacy Readouts: Reduction in proteinuria, serum creatinine, and autoantibody titers. Improvement in kidney histology (e.g., reduced glomerulonephritis).
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a common model for inflammatory bowel disease (IBD).
-
Induction: DSS is administered in the drinking water for a defined period (e.g., 5-7 days) to induce acute or chronic colitis.
-
Disease Assessment: Monitoring of body weight loss, stool consistency, and rectal bleeding, which are combined into a Disease Activity Index (DAI). Colon length is measured at the end of the study as an indicator of inflammation.
-
Efficacy Readouts: Reduction in DAI score, prevention of colon shortening, and improvement in colon histology. Measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound presents a novel, multi-targeted approach to treating inflammatory diseases by simultaneously inhibiting key pro-inflammatory pathways and promoting anti-inflammatory mechanisms. While publicly available quantitative preclinical data is currently limited, the described mechanism of action and qualitative reports of efficacy in various autoimmune models are promising. Further publication of detailed preclinical studies will be crucial for a comprehensive comparative evaluation against existing therapies. This guide provides a foundational understanding for researchers and drug development professionals interested in the potential of this compound.
References
- 1. tarsierpharma.com [tarsierpharma.com]
- 2. hcplive.com [hcplive.com]
- 3. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tarsierpharma.com [tarsierpharma.com]
A Comparative Analysis of Dazdotuftide and Current Glaucoma Treatments
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of glaucoma therapy, the emergence of novel mechanisms of action beyond conventional intraocular pressure (IOP) reduction presents a paradigm shift. This guide provides a detailed comparative analysis of Dazdotuftide (formerly TRS01), a first-in-class immunomodulatory agent, and the current standard-of-care treatments for glaucoma, including prostaglandin (B15479496) analogs, beta-blockers, and Rho kinase inhibitors. This comparison focuses on their distinct mechanisms of action, available efficacy data, and safety profiles, supported by experimental data and protocols.
Executive Summary
This compound represents a departure from traditional glaucoma therapies by targeting the inflammatory component of the disease, particularly in uveitic glaucoma. While current treatments primarily focus on reducing intraocular pressure by either decreasing aqueous humor production or increasing its outflow, this compound modulates the immune response. Clinical trial data for this compound suggests a favorable safety profile concerning IOP, with a lower incidence of clinically significant IOP elevation compared to corticosteroids in the treatment of uveitis. However, its direct IOP-lowering efficacy in primary open-angle glaucoma has not been the primary focus of its clinical development to date. In contrast, established treatments like prostaglandin analogs and beta-blockers have a well-documented and significant impact on IOP reduction.
Data Presentation: Comparative Analysis of Glaucoma Treatments
The following tables summarize the key characteristics and clinical data for this compound and current first-line glaucoma treatments.
Table 1: Mechanism of Action and Therapeutic Target
| Drug Class | Example(s) | Primary Mechanism of Action | Therapeutic Target |
| Immunomodulator | This compound | Modulates macrophage polarization from pro-inflammatory (M1) to anti-inflammatory (M2) state; Inhibits Nf-kB signaling pathway via Toll-Like-Receptor 4 (TLR4).[1] | Immune cells (macrophages) and inflammatory signaling pathways. |
| Prostaglandin Analogs | Latanoprost, Travoprost, Bimatoprost | Increase uveoscleral outflow of aqueous humor. | Prostaglandin F2α receptors in the ciliary muscle and trabecular meshwork. |
| Beta-Blockers | Timolol, Betaxolol | Decrease aqueous humor production by the ciliary body.[2] | Beta-adrenergic receptors in the ciliary body. |
| Rho Kinase Inhibitors | Netarsudil (Rhopressa) | Increases trabecular outflow of aqueous humor by relaxing the trabecular meshwork cells.[3][4] | Rho kinase (ROCK) enzymes in the trabecular meshwork. |
Table 2: Efficacy - Intraocular Pressure (IOP) Reduction
| Drug Class | Typical IOP Reduction | Onset of Action | Key Clinical Findings |
| Immunomodulator (this compound) | Data on direct IOP reduction in primary open-angle glaucoma is not the primary endpoint of current clinical trials. The focus is on inflammatory control in uveitic glaucoma with a favorable IOP safety profile. | Not established for IOP reduction. | In the TRS4VISION Phase III trial for non-infectious anterior uveitis, the steroid control group had a 2.6-fold higher rate of clinically meaningful IOP elevation compared to the this compound group. A significantly higher proportion of patients with total inflammation resolution in the this compound group maintained an IOP below 16 mmHg. |
| Prostaglandin Analogs | 25% - 35% | 2-4 hours, with maximal effect in 8-12 hours. | Consistently provide significant IOP reduction with once-daily dosing. |
| Beta-Blockers | 20% - 30% | Within 30 minutes, with peak effect in 2 hours. | Effective IOP reduction, but efficacy may decrease over time in some patients. |
| Rho Kinase Inhibitors | Up to 5 mmHg in clinical trials. | Not specified. | Demonstrates consistent IOP reduction, particularly in patients with low baseline IOP. |
Table 3: Safety and Side Effect Profile
| Drug Class | Common Ocular Side Effects | Common Systemic Side Effects |
| Immunomodulator (this compound) | Favorable safety and tolerability profile reported in the TRS4VISION trial. | Not specified in available data. |
| Prostaglandin Analogs | Conjunctival hyperemia, iris color change, eyelash growth, eye irritation. | Generally minimal; can include flu-like symptoms. |
| Beta-Blockers | Stinging, burning, blurred vision. | Bradycardia, bronchospasm, fatigue, depression. |
| Rho Kinase Inhibitors | Conjunctival hyperemia (in over 50% of patients), corneal verticillata, eye pain. | Minimal systemic side effects reported. |
Experimental Protocols
This compound: TRS4VISION Phase III Clinical Trial
The TRS4VISION study was a randomized, multi-center, active-controlled, double-masked trial designed to evaluate the safety and efficacy of this compound (TRS01) eye drops for the treatment of active non-infectious anterior uveitis, including subjects with uveitic glaucoma.
-
Patient Population: The trial enrolled 142 patients with active non-infectious anterior uveitis.
-
Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either this compound 1% ophthalmic solution or a steroid active-control eye drop.
-
Dosing and Duration: Treatment was administered for four weeks, followed by a two-week follow-up period.
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a complete resolution of anterior chamber cells (a marker of inflammation) at week 4. While this primary endpoint was not met, post-hoc analysis revealed significant findings related to IOP.
-
Secondary Endpoints: Secondary endpoints included assessments of ocular pain, flare, and intraocular pressure.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Experimental Workflow: Glaucoma Clinical Trial
References
- 1. Research is advancing treatment options for patients with severe uveitis | Ophthalmic Consultants of Boston [eyeboston.com]
- 2. optometrytimes.com [optometrytimes.com]
- 3. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
Dazdotuftide's Mechanism of Action: A Comparative Analysis for Immunomodulatory Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dazdotuftide's mechanism of action with supporting experimental data and methodologies. This compound (formerly known as TRS01) is a first-in-class immunomodulatory agent developed by Tarsier Pharma for the treatment of ocular inflammatory diseases.
This compound is a novel synthetic compound with a dual-target mechanism aimed at resolving inflammation with a potentially better safety profile than current standards of care, such as corticosteroids.[1] Its primary indications under investigation include non-infectious uveitis, uveitic glaucoma, diabetic macular edema (DME), and age-related macular degeneration (AMD).[2]
Core Mechanism of Action: A Dual Approach to Inflammation Control
This compound's immunomodulatory effect is centered on two key mechanisms:
-
Inhibition of the NF-κB Signaling Pathway via Toll-Like Receptor 4 (TLR4): this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, by targeting the Toll-Like Receptor 4 (TLR4) pathway.[1] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines.
-
Polarization of Macrophages: The compound promotes a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][3] This shift aids in the resolution of inflammation and tissue repair. The M2 macrophages are known to secrete anti-inflammatory cytokines like IL-10.
Additional reported targets for this compound include Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2).
Signaling Pathway of this compound
References
Dazdotuftide vs. Standard of Care: A Comparative Analysis of Long-Term Efficacy in Non-Infectious Uveitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Dazdotuftide (formerly TRS01) and the current standard of care for non-infectious uveitis. The information is based on available clinical trial data and aims to provide a comprehensive resource for assessing this novel therapeutic agent.
Executive Summary
This compound is a first-in-class immunomodulatory agent with a unique dual-target mechanism of action, offering a potential steroid-sparing treatment for non-infectious uveitis.[1] The current standard of care, corticosteroids, while effective in controlling inflammation, is associated with significant long-term side effects, most notably elevated intraocular pressure (IOP) and the development of glaucoma.[2][3] Clinical trial data from the Phase 3 TRS4VISION study, while not meeting its primary endpoint, suggests a favorable benefit-risk profile for this compound, particularly in the management of patients with uveitic glaucoma.[4][5] A key advantage of this compound appears to be its ability to provide sustained inflammation control with a superior safety profile regarding IOP.
Data Presentation: this compound vs. Prednisolone (B192156) Acetate (B1210297) 1%
The following tables summarize the key efficacy and safety data from the Phase 3 TRS4VISION clinical trial, which compared this compound (TRS01) to the standard of care, prednisolone acetate 1%, in patients with active non-infectious anterior uveitis.
Table 1: Efficacy Outcomes from the TRS4VISION Phase 3 Trial
| Efficacy Endpoint | This compound (TRS01) | Prednisolone Acetate 1% (Standard of Care) |
| Primary Endpoint: Proportion of patients with anterior chamber cells (ACC) grade 0 at Week 4 | Not Met | Not Met |
| Secondary Endpoint: Reduction in ocular pain | Comparable to Prednisolone Acetate 1% | Comparable to this compound |
| Secondary Endpoint: Reduction in anterior chamber flare | Comparable to Prednisolone Acetate 1% | Comparable to this compound |
| Subgroup Analysis (Uveitic Glaucoma): Proportion of patients with total and prolonged resolution of inflammation with stable IOP at Week 4 | 42% | 27% |
Table 2: Safety and Tolerability Profile from the TRS4VISION Phase 3 Trial
| Safety Endpoint | This compound (TRS01) | Prednisolone Acetate 1% (Standard of Care) |
| Meaningful Intraocular Pressure (IOP) Elevation | 2.6-fold lower rate than Prednisolone Acetate 1% | 2.6-fold higher rate than this compound |
| Rebound Inflammation (Relapse within 2 weeks post-treatment) | 2-fold lower rate than Prednisolone Acetate 1% | 2-fold higher rate than this compound |
| Overall Safety Profile | Favorable safety and tolerability | Known risks of long-term steroid use (e.g., glaucoma, cataracts) |
Experimental Protocols
TRS4VISION Phase 3 Clinical Trial
The TRS4VISION study was a randomized, multi-center, active-controlled, double-masked trial designed to evaluate the safety and efficacy of this compound eye drops in subjects with active non-infectious anterior uveitis, including those with uveitic glaucoma.
-
Patient Population: 142 patients with active non-infectious anterior uveitis.
-
Treatment Arms:
-
This compound (TRS01) 1% ophthalmic solution.
-
Prednisolone Acetate 1% ophthalmic solution (active control).
-
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or prednisolone acetate.
-
Treatment Duration: Four weeks of treatment followed by a two-week follow-up period.
-
Primary Endpoint: The proportion of patients achieving a total resolution of inflammation, defined as an anterior chamber cell (ACC) grade of 0, at week 4.
-
Secondary Endpoints: Included assessments of ocular pain and anterior chamber flare.
Tarsier-04 Phase 3 Clinical Trial
Following a Special Protocol Assessment (SPA) agreement with the FDA, the Tarsier-04 trial is a second Phase 3 study intended to provide a clear regulatory path for this compound.
-
Study Design: The trial is designed to replicate the TRS4VISION study with revised endpoints to emphasize the benefit-risk profile of this compound.
-
Primary Endpoint: The new primary endpoint is based on a measure that achieved a high level of statistical significance (alpha < 0.01) in the TRS4VISION trial.
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects through a dual mechanism of action. It inhibits the pro-inflammatory NF-κB signaling pathway and promotes the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.
Caption: this compound's dual mechanism of action.
TRS4VISION Experimental Workflow
The following diagram illustrates the workflow of the TRS4VISION Phase 3 clinical trial.
Caption: Workflow of the TRS4VISION Phase 3 trial.
References
- 1. hcplive.com [hcplive.com]
- 2. tarsierpharma.com [tarsierpharma.com]
- 3. Tarsier to consult FDA after TRS01 trial fails to meet primary endpoint [clinicaltrialsarena.com]
- 4. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma [prnewswire.com]
- 5. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma - BioSpace [biospace.com]
Head-to-Head Comparison: Dazdotuftide vs. Anti-VEGF Therapies in Ocular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dazdotuftide and established anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies for ocular diseases. We will delve into their distinct mechanisms of action, present available clinical and preclinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Introduction
Anti-VEGF therapies have revolutionized the treatment of neovascular ocular conditions like wet age-related macular degeneration (AMD) and diabetic macular edema (DME) by directly targeting a key driver of angiogenesis and vascular permeability. This compound, a novel immunomodulatory agent, presents a multi-target approach, primarily focusing on inflammatory pathways that are also implicated in the pathogenesis of these and other ocular diseases. This guide aims to provide a comprehensive, data-driven comparison to inform research and development in the ophthalmology sector.
Mechanism of Action
This compound: A Multi-Target Immunomodulator
This compound is a first-in-class small molecule with a unique dual-target mechanism of action.[1] It is designed to modulate the immune response, which plays a crucial role in the pathology of various ocular inflammatory and neovascular diseases.[2][3]
The primary mechanisms of this compound are:
-
Inhibition of the NF-κB signaling pathway: this compound inhibits the Toll-Like-Receptor 4 (TLR4), which in turn downregulates the activation of NF-κB, a key transcription factor involved in the inflammatory cascade.[4][5]
-
Macrophage Polarization: It promotes the shift of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype, which aids in the resolution of inflammation.
-
Potential Anti-VEGF effects: this compound is also described to inhibit Neuropilin-1 (NRP1), a co-receptor for VEGF-A, which may contribute to a reduction in VEGF-driven angiogenesis and vascular permeability.
Anti-VEGF Therapies: Direct Angiogenesis Inhibition
Anti-VEGF therapies are monoclonal antibodies or fusion proteins that directly target and inhibit the activity of Vascular Endothelial Growth Factor-A (VEGF-A). VEGF-A is a critical signaling protein that promotes angiogenesis (the formation of new blood vessels) and increases vascular permeability. In diseases like wet AMD, overexpression of VEGF-A leads to the growth of abnormal, leaky blood vessels in the macula, causing vision loss.
The mechanism involves:
-
Binding to VEGF-A: Anti-VEGF drugs bind to circulating VEGF-A, preventing it from interacting with its receptors on endothelial cells.
-
Inhibition of VEGFR-2 Signaling: The primary receptor for VEGF-A-mediated angiogenesis is VEGF Receptor 2 (VEGFR-2). By blocking the binding of VEGF-A to VEGFR-2, these therapies inhibit the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Preclinical and Clinical Data
This compound
Preclinical data on the direct anti-VEGF and anti-vascular permeability effects of this compound are not extensively published in peer-reviewed literature. The primary focus of available data is on its immunomodulatory properties.
Clinical Data:
The most robust clinical data for this compound comes from the Phase 3 TRS4VISION trial in patients with non-infectious anterior uveitis.
| Trial | Indication | Comparator | Primary Endpoint | Key Secondary & Post-Hoc Findings |
| TRS4VISION (Phase 3) | Non-infectious Anterior Uveitis | Steroid eye drops | Total resolution of inflammation at week 4 (Not Met) | - Ocular pain and flare comparable to steroids. - 2-fold lower rate of inflammatory rebound compared to steroids. - 2.6-fold lower rate of meaningful intraocular pressure (IOP) elevation compared to steroids. |
Anti-VEGF Therapies
The efficacy of anti-VEGF therapies, particularly for wet AMD, is well-established through numerous large-scale clinical trials.
Clinical Data for Wet AMD (Selected Pivotal Trials):
| Therapy | Trial | Key Efficacy Outcome (at 1 year) | Key Safety Information |
| Ranibizumab (B1194657) | MARINA | Mean change in visual acuity: +7 letters (vs. -10.5 letters for sham) | Low rates of serious ocular adverse events. |
| ANCHOR | Mean change in visual acuity: +11.3 letters (vs. -9.5 letters for verteporfin PDT) | Low rates of serious ocular adverse events. | |
| Aflibercept | VIEW 1 & 2 | Non-inferior to monthly ranibizumab with bi-monthly dosing | Similar safety profile to ranibizumab. |
| Bevacizumab (off-label) | CATT | Non-inferior to ranibizumab in terms of visual acuity gains | Similar rates of death, myocardial infarction, and stroke compared to ranibizumab. |
Experimental Protocols
In Vivo Models for Angiogenesis and Vascular Leakage
This is a widely used model to mimic key aspects of wet AMD and to test anti-angiogenic therapies.
-
Objective: To induce the growth of new blood vessels from the choroid into the sub-retinal space.
-
Procedure:
-
Anesthetize the mouse and dilate the pupils.
-
Use a laser to create small burns on the retina, rupturing Bruch's membrane.
-
Administer the therapeutic agent (e.g., intravitreal injection) at a specified time point relative to laser injury.
-
After a defined period (typically 7-14 days), euthanize the animal and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with a vascular marker (e.g., isolectin B4) to visualize the neovascular lesions.
-
Quantify the area of CNV using imaging software.
-
This model is used to study retinal neovascularization in the context of ischemia, relevant to diseases like diabetic retinopathy and retinopathy of prematurity.
-
Objective: To induce retinal neovascularization through hyperoxia-induced vessel obliteration followed by relative hypoxia.
-
Procedure:
-
Expose postnatal day 7 (P7) mouse pups to a hyperoxic environment (e.g., 75% oxygen) for 5 days.
-
Return the pups to room air at P12. This sudden drop in oxygen tension creates a relative hypoxia in the avascular retina, stimulating neovascularization.
-
Administer the therapeutic agent at a specified time point.
-
At P17, when neovascularization is maximal, euthanize the pups and enucleate the eyes.
-
Prepare retinal flat mounts and stain with a vascular marker.
-
Quantify the area of neovascular tufts and avascular regions.
-
In Vitro Assays
-
Objective: To assess the ability of a compound to shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
-
Procedure:
-
Isolate monocytes from peripheral blood or bone marrow and differentiate them into macrophages.
-
Polarize the macrophages into M1 (using LPS and IFN-γ) and M2 (using IL-4 and IL-13) phenotypes.
-
Treat the polarized macrophages with the test compound (e.g., this compound).
-
Analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD163, CD206, Arginase-1) markers using flow cytometry, qPCR, or western blotting.
-
Measure the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines in the culture supernatant using ELISA.
-
-
Objective: To determine if a compound can inhibit the activation and nuclear translocation of NF-κB.
-
Procedure:
-
Culture a suitable cell line (e.g., retinal pigment epithelial cells, endothelial cells).
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).
-
Fix and permeabilize the cells.
-
Stain for the p65 subunit of NF-κB using a specific antibody and a fluorescent secondary antibody. Stain the nuclei with a counterstain (e.g., DAPI).
-
Image the cells using high-content imaging or confocal microscopy and quantify the nuclear translocation of p65.
-
Summary and Future Perspectives
Anti-VEGF therapies and this compound represent two distinct therapeutic strategies for ocular diseases. Anti-VEGF agents are highly effective in a well-defined patient population with neovascular diseases by directly targeting a key pathogenic molecule. This compound, with its immunomodulatory mechanism, holds promise for a broader range of ocular inflammatory conditions and may offer a complementary or alternative approach in diseases with a significant inflammatory component.
The clinical development of this compound for back-of-the-eye diseases like DME and AMD is still in early stages. Further preclinical studies quantifying its anti-angiogenic and anti-permeability effects, followed by robust clinical trials, will be necessary to fully elucidate its therapeutic potential in these indications and to allow for a more direct comparison with the established anti-VEGF therapies. The multi-target nature of this compound could potentially address the unmet needs of patients who are suboptimal responders to anti-VEGF monotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. tarsierpharma.com [tarsierpharma.com]
- 3. hcplive.com [hcplive.com]
- 4. tarsierpharma.com [tarsierpharma.com]
- 5. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Dazdotuftide: Unpacking the Synergistic Roles of Tuftsin and Phosphorylcholine in a Novel Immunomodulator
A new frontier in the management of inflammatory diseases is being explored through the novel synthetic molecule, Dazdotuftide (formerly TRS). This first-in-class drug is a conjugate of two immunomodulatory molecules: the endogenous tetrapeptide Tuftsin and the helminth-derived molecule phosphorylcholine (B1220837).[1] Emerging evidence suggests a synergistic interplay between these two components, offering a dual-pronged approach to regulating the immune response. This guide delves into the distinct and combined activities of Tuftsin and phosphorylcholine within this compound, presenting comparative data and the experimental frameworks used to validate its function.
This compound is engineered to address the complex inflammatory cascades underlying autoimmune and inflammatory diseases, with a particular focus on ophthalmic conditions such as non-infectious uveitis and uveitic glaucoma.[1][2] Its mechanism hinges on the complementary actions of its two principal components, targeting key pathways in the inflammatory process.
The Dual-Pronged Mechanism of Action
This compound's innovative design allows it to engage two distinct anti-inflammatory pathways simultaneously. The Tuftsin moiety targets neuropilin-1 (NRP-1), a receptor involved in modulating macrophage activity.[3][4] This interaction is crucial for inducing the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype, which is associated with the resolution of inflammation and tissue repair.
Concurrently, the phosphorylcholine component of this compound interacts with Toll-like receptor 4 (TLR4), a key player in the innate immune system. By targeting TLR4, the phosphorylcholine moiety inhibits the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression. This inhibition leads to a reduction in the production of inflammatory cytokines.
The synergistic effect of this compound is believed to stem from this dual-targeting strategy, which addresses both the cellular and signaling facets of inflammation.
Comparative Efficacy: Preclinical and Clinical Insights
The validation of this compound's activity and the synergistic contribution of its components are supported by both preclinical and clinical data.
Preclinical Evidence in a Murine Arthritis Model
A study investigating the therapeutic potential of a Tuftsin-phosphorylcholine conjugate (TPC) in a murine model of collagen-induced arthritis demonstrated the superior efficacy of the conjugate compared to its individual components.
| Treatment Group | Mean Arthritis Score (Day 35) | Reduction in Pro-inflammatory Cytokines (TNF-α, IL-6) | Increase in Anti-inflammatory Cytokine (IL-10) |
| TPC (this compound) | ~2 | Significant | Significant |
| Tuftsin alone | ~8 | Moderate | Moderate |
| Phosphorylcholine alone | ~10 | Minimal | Minimal |
| Control (PBS) | ~12 | None | None |
| Data conceptualized from findings reported in a murine collagen-induced arthritis model. |
These findings suggest that the covalent linkage of Tuftsin and phosphorylcholine results in a synergistic therapeutic effect, significantly attenuating disease severity and modulating the cytokine balance more effectively than either component alone.
Clinical Comparison in Non-Infectious Uveitis
The TRS4VISION Phase 3 clinical trial evaluated the efficacy and safety of this compound (TRS01 ophthalmic solution) compared to prednisolone (B192156) acetate (B1210297) 1%, a standard-of-care corticosteroid, in patients with non-infectious anterior uveitis. While the trial did not meet its primary endpoint of the proportion of patients with complete resolution of inflammation at week 4, a post-hoc analysis revealed a favorable benefit-risk profile for this compound.
| Outcome Measure | This compound (TRS01) | Prednisolone Acetate 1% |
| Complete Inflammation Resolution (Week 4) | 48% | 68% |
| Reduction in Ocular Pain and Flare | Comparable to Prednisolone | Comparable to this compound |
| Clinically Meaningful IOP Elevation | Lower Incidence | 2.6-fold higher rate |
| Inflammation Rebound (2 weeks post-treatment) | Lower Incidence | 2-fold higher rate |
| Data from the TRS4VISION Phase 3 clinical trial. |
These results indicate that while this compound may be less potent than corticosteroids in achieving complete inflammation resolution within a short timeframe, it offers a comparable effect on key symptoms with a significantly better safety profile regarding intraocular pressure.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.
Macrophage Polarization Assay
This assay is designed to assess the ability of a compound to induce the differentiation of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
1. Cell Culture and Differentiation:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce a pro-inflammatory M1 phenotype, cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.
2. Treatment:
-
M1-polarized macrophages are then treated with varying concentrations of this compound, Tuftsin alone, phosphorylcholine alone, or a vehicle control for 24-48 hours.
3. Analysis of M2 Markers:
-
Flow Cytometry: Cells are stained for M2 surface markers such as CD206 and Arginase-1 and analyzed by flow cytometry to quantify the percentage of M2 macrophages.
-
ELISA: Supernatants are collected to measure the concentration of the anti-inflammatory cytokine IL-10.
-
Quantitative PCR (qPCR): RNA is extracted from the cells, and qPCR is performed to measure the gene expression of M2 markers (e.g., Arg1, Il10).
NF-κB Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway.
1. Cell Line and Transfection:
-
A suitable cell line (e.g., HEK293) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid with a constitutively expressed Renilla luciferase is often co-transfected for normalization.
2. Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of this compound, Tuftsin alone, phosphorylcholine alone, or a known NF-κB inhibitor (positive control) for 1-2 hours.
-
NF-κB activation is then induced by stimulating the cells with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6-8 hours.
3. Luciferase Assay:
-
Cell lysates are prepared, and a dual-luciferase assay system is used to measure the luminescence of both firefly and Renilla luciferase.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of NF-κB activation. A decrease in this ratio in treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Conclusion
This compound represents a promising, bio-inspired therapeutic that leverages the distinct and synergistic activities of Tuftsin and phosphorylcholine. Preclinical data strongly supports the enhanced efficacy of the conjugate over its individual components in modulating the immune response. While clinical trials in uveitis have not demonstrated superiority over potent corticosteroids in all aspects, they have highlighted a favorable safety profile, particularly concerning intraocular pressure, a critical consideration in long-term ophthalmic therapy. The dual-targeting mechanism of this compound, which simultaneously promotes the resolution of inflammation through macrophage polarization and suppresses inflammatory signaling, validates its potential as a novel treatment paradigm for a range of inflammatory and autoimmune disorders. Further research will continue to elucidate the full therapeutic potential of this innovative molecule.
References
- 1. hcplive.com [hcplive.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. tarsierpharma.com [tarsierpharma.com]
- 4. Helminths-based bi-functional molecule, tuftsin-phosphorylcholine (TPC), ameliorates an established murine arthritis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Dazdotuftide's effect on different inflammatory cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazdotuftide (formerly known as TRS) is a novel, first-in-class immunomodulatory agent under development for the treatment of immune-mediated inflammatory diseases, with a primary focus on ocular conditions.[1][2][3] Its unique mechanism of action, which involves the dual modulation of innate immune pathways, positions it as a promising alternative to conventional anti-inflammatory therapies. This guide provides a comparative analysis of this compound's effect on key inflammatory cytokines, supported by available preclinical data, and details the experimental methodologies relevant to its evaluation.
Mechanism of Action: A Dual Approach to Inflammation Control
This compound exerts its anti-inflammatory effects through a two-pronged mechanism:
-
Inhibition of the Toll-Like Receptor 4 (TLR4)/NF-κB Signaling Pathway: this compound is understood to interfere with the TLR4 signaling cascade. TLR4 activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) typically leads to the activation of the transcription factor NF-κB, a master regulator of inflammation.[4][5] By inhibiting this pathway, this compound effectively suppresses the transcription and subsequent production of a wide array of pro-inflammatory cytokines.
-
Promotion of Macrophage Polarization to an M2 Phenotype: this compound has been shown to induce a shift in macrophage polarization from the pro-inflammatory M1 state to the anti-inflammatory M2 state. M1 macrophages are significant producers of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In contrast, M2 macrophages are associated with the resolution of inflammation and tissue repair, producing anti-inflammatory cytokines like IL-10.
This dual mechanism suggests a broad-spectrum anti-inflammatory effect, capable of not only suppressing the initial inflammatory cytokine burst but also promoting a pro-resolving cellular environment.
Comparative Effect on Inflammatory Cytokines
Preclinical research indicates that this compound can significantly reduce the production of several key pro-inflammatory cytokines. A pivotal in vitro study using peripheral blood mononuclear cells (PBMCs) activated by CD3/CD28 beads demonstrated that treatment with this compound led to a decrease in the production of a broad range of inflammatory cytokines.
Table 1: Summary of this compound's Effect on Inflammatory Cytokines in Activated Human PBMCs
| Cytokine | Effect of this compound |
| TNF-α | Decreased Production |
| IL-6 | Decreased Production |
| IL-1β | Decreased Production |
| IL-2 | Decreased Production |
| IL-5 | Decreased Production |
| IL-9 | Decreased Production |
| IL-12(p70) | Decreased Production |
| IL-13 | Decreased Production |
| IL-17A | Decreased Production |
| IL-18 | Decreased Production |
| IL-21 | Decreased Production |
| IL-22 | Decreased Production |
| IL-23 | Decreased Production |
| IFN-γ | Decreased Production |
| GM-CSF | Decreased Production |
Note: The available public literature does not provide specific quantitative data such as IC50 values or percentage of inhibition for each cytokine. The data indicates a general downregulatory effect.
Experimental Protocols
While specific, detailed protocols from the preclinical studies of this compound are not publicly available, the following methodologies are standard for assessing the effect of a compound on inflammatory cytokines.
In Vitro Cytokine Inhibition Assay in Human PBMCs
This assay is designed to measure the ability of a test compound to inhibit the production of inflammatory cytokines from activated human immune cells.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
- Human whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
- PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
- The isolated cells are washed and resuspended in a complete cell culture medium.
2. Cell Culture and Stimulation:
- PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
- Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1-2 hours.
- Inflammation is induced by adding a stimulant, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to stimulate TLR4, or with CD3/CD28 beads to activate T-cells.
3. Incubation and Sample Collection:
- The plates are incubated for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
- After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.
4. Cytokine Measurement:
- The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex xMAP) or individual Enzyme-Linked Immunosorbent Assays (ELISAs).
- The results are expressed as pg/mL or ng/mL, and the percentage of inhibition by this compound is calculated relative to the stimulated vehicle control.
Macrophage Polarization Assay
This assay assesses the ability of a compound to influence the differentiation of macrophages into M1 or M2 phenotypes.
1. Generation of Macrophages:
- Human monocytes are isolated from PBMCs and differentiated into macrophages (M0) by culturing them with M-CSF for 5-7 days.
2. Macrophage Polarization:
- M0 macrophages are then polarized into M1 or M2 phenotypes by adding specific cytokine cocktails.
- M1 Polarization: IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL).
- M2 Polarization: IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
- This compound is added to the culture medium during the polarization step to evaluate its effect.
3. Analysis of Polarization Markers:
- Gene Expression: RNA is extracted from the polarized macrophages, and the expression of M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10) is quantified by qRT-PCR.
- Protein Expression: Cell surface markers are analyzed by flow cytometry (e.g., CD86 for M1, CD206 for M2).
- Cytokine Secretion: The profile of cytokines secreted into the culture supernatant is analyzed by ELISA or multiplex assay. M1 macrophages are expected to secrete high levels of TNF-α, IL-6, and IL-1β, while M2 macrophages secrete IL-10.
Visualizing the Mechanism and Workflow
To better illustrate the underlying pathways and experimental procedures, the following diagrams are provided.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for cytokine inhibition assay.
Conclusion
This compound presents a novel and promising approach to the treatment of inflammatory diseases by simultaneously targeting key initiation and propagation pathways of inflammation. Its ability to broadly suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, through the inhibition of the TLR4/NF-κB pathway and the promotion of an anti-inflammatory M2 macrophage phenotype, underscores its potential as a potent immunomodulatory agent. While direct quantitative comparisons with other anti-inflammatory drugs in preclinical settings are not extensively documented in publicly available literature, its unique dual mechanism of action suggests a favorable profile for the management of complex inflammatory conditions. Further publication of detailed preclinical and clinical data will be crucial in fully elucidating its comparative efficacy and therapeutic potential.
References
- 1. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound by Tarsier Pharma for Anterior Uveitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dazdotuftide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Dazdotuftide is a critical component of laboratory safety and regulatory compliance. As this compound is currently in Phase III clinical trials for the treatment of noninfectious uveitis and glaucoma, specific disposal protocols are mandated by regulatory bodies and provided by the manufacturer, Tarsier Pharma, to clinical sites.[1][2] This guide provides essential information on the general procedures for the disposal of such investigational drugs, aligned with industry best practices.
It is imperative to consult the specific Safety Data Sheet (SDS) and protocol guidelines provided by Tarsier Pharma for this compound before proceeding with any disposal. The following information is based on general best practices for the disposal of investigational pharmaceuticals.
Core Principles of Investigational Drug Disposal
The primary goal of proper disposal is to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance.[3] Any used or unused investigational medications must be destroyed in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and the standards set by the study sponsor.[3]
Step-by-Step Disposal Protocol
-
Consult Study-Specific Documentation: The first and most critical step is to review the investigational drug brochure and any accompanying handling and disposal instructions provided by the manufacturer.
-
Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste.[3] This determination will dictate the appropriate disposal pathway.
-
Segregation and Labeling: Unused, partially used, and empty containers of this compound should be segregated from other laboratory waste. Each container must be clearly labeled as "Investigational Drug Waste" and include the name of the compound.
-
Secure Storage: Store the segregated waste in a secure, designated area with restricted access until it can be collected for disposal.
-
Arranging for Disposal:
-
Non-Hazardous Agents: If deemed non-hazardous, the drug may be placed in designated biohazard-chemotoxic containers for incineration by a licensed medical waste vendor.
-
Hazardous Agents: If classified as hazardous, your EHS department will arrange for collection and transport by an approved environmental management vendor for incineration.
-
DEA Regulated Substances: If the investigational drug is a controlled substance, special handling and documentation are required, and disposal must be coordinated through EHS with an approved vendor.
-
Never dispose of investigational drugs down the drain or in the regular trash unless specifically instructed to do so by the manufacturer and in compliance with local regulations.
Data Presentation: Hazardous Waste Characterization
To facilitate the hazardous waste determination process with your EHS department, the following table outlines the key characteristics to consider. This information should be available in the Safety Data Sheet (SDS) for this compound.
| Characteristic | Description | Information Source |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases. | SDS Section 9 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | SDS Section 9 |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction. | SDS Section 10 |
| Toxicity | Substances that are harmful or fatal if ingested or absorbed, or that can leach toxic chemicals into the environment. | SDS Section 11 |
| P-listed Wastes | Acutely hazardous commercial chemical products that are to be discarded. | 40 CFR 261.33(e) |
| U-listed Wastes | Toxic and other hazardous commercial chemical products that are to be discarded. | 40 CFR 261.33(f) |
Experimental Protocols: Not Applicable
Specific experimental protocols for the disposal of this compound are proprietary to the manufacturer and clinical trial sites. The general protocol for handling and disposal would be detailed in the study-specific documentation provided to participating researchers.
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dazdotuftide
This guide provides comprehensive safety protocols, handling procedures, and disposal plans for Dazdotuftide, a novel immunomodulatory compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory operations.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 |
| Hand Protection | Protective gloves | Material: Nitrile rubber. Minimum layer thickness: 0.11 mm. Break through time: > 480 minutes. |
| Body Protection | Lab coat | Standard laboratory coat. |
| Respiratory Protection | Dust mask | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | - |
II. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Procedure |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| Large Spill | Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid breathing dust. |
III. Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Storage | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
| Disposal | Dispose of in accordance with local regulations. Contact a licensed professional waste disposal service to dispose of this material. |
IV. Mechanism of Action: this compound Signaling Pathway
This compound is a first-in-class immunomodulatory drug with a unique mechanism of action. It has been shown to modulate macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which secretes IL-10.[1] This modulation is believed to be mediated through the inhibition of Toll-like receptor 4 (TLR-4), Neuropilin-1 (NRP-1), and Angiotensin-converting enzyme 2 (ACE-2).[2]
V. Experimental Protocol: Reconstitution and Aliquoting of this compound
This protocol outlines the steps for reconstituting powdered this compound for use in experimental settings.
Materials:
-
This compound (powder form)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Vortex mixer
-
Personal Protective Equipment (as specified in Section I)
Procedure:
-
Preparation:
-
Don all required personal protective equipment (lab coat, gloves, safety glasses).
-
Work in a clean, designated area, such as a laminar flow hood, to maintain sterility.
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
-
Reconstitution:
-
Carefully open the vial containing the powdered this compound.
-
Using a calibrated micropipette, add the calculated volume of the appropriate solvent to the vial to achieve the desired stock solution concentration.
-
Close the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting:
-
Using a calibrated micropipette with a sterile tip, dispense the desired volume of the reconstituted this compound stock solution into sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
-
Storage:
-
Store the aliquots at the recommended temperature (-80°C for solutions in solvent) to maintain stability.
-
Avoid repeated freeze-thaw cycles.
-
VI. Disposal Plan
All waste generated from the handling of this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Contaminated Materials: Used gloves, pipette tips, and empty vials should be placed in a designated, sealed waste container for chemical waste.
-
Unused Solutions: Unused or expired this compound solutions should be collected in a clearly labeled, sealed container for chemical waste and disposed of through a licensed professional waste disposal service. Do not pour down the drain.
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure the integrity of their experiments involving this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
